Bay 55-9837 TFA
Beschreibung
Eigenschaften
Molekularformel |
C167H270N52O46 |
|---|---|
Molekulargewicht |
3742.3 g/mol |
IUPAC-Name |
(3S)-4-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxypropan-2-yl]imino-3-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C167H270N52O46/c1-16-86(10)131(162(263)201-105(39-24-29-63-172)145(246)208-117(74-125(176)229)153(254)197-103(37-22-27-61-170)140(241)196-107(41-31-65-187-166(181)182)143(244)203-111(134(178)235)69-93-43-49-97(224)50-44-93)217-159(260)122(80-221)214-147(248)109(55-57-123(174)227)200-151(252)113(68-83(4)5)205-152(253)114(71-94-45-51-98(225)52-46-94)206-144(245)104(38-23-28-62-171)195-139(240)101(35-20-25-59-168)193-136(237)88(12)190-135(236)87(11)192-160(261)129(84(6)7)216-148(249)110(56-58-124(175)228)199-141(242)102(36-21-26-60-169)194-142(243)106(40-30-64-186-165(179)180)198-150(251)112(67-82(2)3)204-146(247)108(42-32-66-188-167(183)184)202-163(264)132(90(14)222)218-156(257)115(72-95-47-53-99(226)54-48-95)207-154(255)118(75-126(177)230)209-155(256)120(77-128(233)234)212-164(265)133(91(15)223)219-157(258)116(70-92-33-18-17-19-34-92)211-161(262)130(85(8)9)215-137(238)89(13)191-149(250)119(76-127(231)232)210-158(259)121(79-220)213-138(239)100(173)73-96-78-185-81-189-96/h17-19,33-34,43-54,78,81-91,100-122,129-133,220-226H,16,20-32,35-42,55-77,79-80,168-173H2,1-15H3,(H2,174,227)(H2,175,228)(H2,176,229)(H2,177,230)(H2,178,235)(H,185,189)(H,190,236)(H,191,250)(H,192,261)(H,193,237)(H,194,243)(H,195,240)(H,196,241)(H,197,254)(H,198,251)(H,199,242)(H,200,252)(H,201,263)(H,202,264)(H,203,244)(H,204,247)(H,205,253)(H,206,245)(H,207,255)(H,208,246)(H,209,256)(H,210,259)(H,211,262)(H,212,265)(H,213,239)(H,214,248)(H,215,238)(H,216,249)(H,217,260)(H,218,257)(H,219,258)(H,231,232)(H,233,234)(H4,179,180,186)(H4,181,182,187)(H4,183,184,188)/t86-,87-,88-,89-,90+,91+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,129-,130-,131-,132-,133-/m0/s1 |
InChI-Schlüssel |
NHMJBXFCQMBYCP-ZBLLYJRDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Bay 55-9837 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 55-9837 trifluoroacetate (B77799) (TFA) is a potent and highly selective synthetic peptide agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2). This document provides an in-depth technical overview of the mechanism of action of Bay 55-9837 TFA, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological properties and therapeutic potential of this compound, particularly in the context of metabolic diseases such as type 2 diabetes.
Introduction
Bay 55-9837 is a synthetic peptide analog of the vasoactive intestinal peptide (VIP). It has been engineered for high selectivity and potency as an agonist for the VPAC2 receptor, a class B G-protein coupled receptor (GPCR). The activation of VPAC2 receptors is implicated in a variety of physiological processes, most notably the glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells. This makes Bay 55-9837 a compound of significant interest for the development of novel therapeutics for type 2 diabetes. This guide will explore the molecular interactions and downstream signaling cascades initiated by this compound.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selective agonistic activity at the VPAC2 receptor. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of Bay 55-9837
| Receptor | Ligand | Kd (nM) | Assay Type | Cell Line/Tissue | Reference |
| VPAC2 | Bay 55-9837 | 0.65 | Radioligand Binding | Recombinant | [1] |
| VPAC2 | Bay 55-9837 | 65 | Competition Binding | CHO cells expressing human VPAC2 | [2] |
| VPAC1 | Bay 55-9837 | 8700 | Competition Binding | CHO cells expressing human VPAC1 | [3][4] |
| PAC1 | Bay 55-9837 | >10000 | Competition Binding | CHO cells expressing human PAC1 | [3][4] |
Table 2: Functional Potency of Bay 55-9837
| Parameter | Receptor | EC50 (nM) | Assay Type | Cell Line | Reference |
| cAMP Production | VPAC2 | 0.4 | cAMP Accumulation | CHO cells expressing human VPAC2 | [2][3][4] |
| cAMP Production | VPAC1 | 100 | cAMP Accumulation | CHO cells expressing human VPAC1 | [2][3][4] |
| cAMP Production | PAC1 | >1000 | cAMP Accumulation | CHO cells expressing human PAC1 | [2][3][4] |
Table 3: In Vivo Efficacy of Bay 55-9837
| Species | Effect | ED50 | Route of Administration | Reference |
| Rat (fasted) | Enhanced glucose-induced insulin secretion | ~3 pmol/kg | Intravenous | [2] |
Signaling Pathways
The primary mechanism of action of this compound is the activation of the VPAC2 receptor and the subsequent stimulation of intracellular signaling cascades.
The Canonical Gs-cAMP-PKA Pathway
Upon binding of Bay 55-9837 to the VPAC2 receptor, a conformational change in the receptor activates the associated heterotrimeric G-protein, specifically the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response, such as glucose-dependent insulin secretion in pancreatic β-cells.
Canonical Gs-cAMP-PKA signaling pathway of this compound.
The p38 MAPK Pathway
In addition to the canonical cAMP pathway, evidence suggests that Bay 55-9837 can also activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The precise mechanism linking VPAC2 activation to the p38 MAPK cascade is still under investigation but represents a non-canonical signaling route for this receptor. Activation of p38 MAPK can influence various cellular processes, including gene expression and protein stability.
Activation of the p38 MAPK pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of Bay 55-9837 for the VPAC2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Workflow for Radioligand Competition Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human VPAC2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of radiolabeled ligand (e.g., [125I]-VIP, at a concentration near its Kd).
-
Varying concentrations of Bay 55-9837 or a non-specific binding control (e.g., a high concentration of unlabeled VIP).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Bay 55-9837 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HTRF cAMP Accumulation Assay
This assay measures the ability of Bay 55-9837 to stimulate the production of intracellular cAMP.
Workflow:
Workflow for HTRF cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Preparation:
-
Culture CHO cells stably expressing the human VPAC2 receptor.
-
Harvest and resuspend the cells in assay buffer.
-
Dispense a specific number of cells (e.g., 5,000 cells/well) into a low-volume 384-well plate.
-
-
Compound Stimulation:
-
Prepare serial dilutions of Bay 55-9837 in assay buffer.
-
Add the diluted compound to the wells containing the cells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Add the HTRF detection reagents to each well. This typically includes a lysis buffer containing cAMP labeled with d2 and an anti-cAMP antibody labeled with a Europium cryptate.
-
Incubate the plate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction to occur.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the Bay 55-9837 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional consequence of VPAC2 activation by Bay 55-9837 on insulin secretion from pancreatic β-cells.
Workflow:
Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.
Detailed Protocol:
-
Cell Culture:
-
Culture MIN6 pancreatic β-cells in a suitable culture medium until they reach approximately 80% confluency.
-
-
Pre-incubation:
-
Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer, KRBH).
-
Pre-incubate the cells in KRBH containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer and replace it with fresh KRBH containing a high concentration of glucose (e.g., 16.7 mM) and varying concentrations of Bay 55-9837.
-
Include control wells with low glucose, high glucose alone, and a positive control (e.g., a known insulin secretagogue).
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the concentration of insulin in the supernatant using a commercially available insulin ELISA kit.
-
Lyse the cells remaining in the wells and measure the total protein content to normalize the insulin secretion data.
-
Western Blot for p38 MAPK Phosphorylation
This method is used to detect the activation of the p38 MAPK pathway by assessing the phosphorylation state of the p38 protein.
Workflow:
Workflow for Western Blot Analysis of p38 MAPK Phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture appropriate cells (e.g., neuronal or pancreatic cells) and treat with Bay 55-9837 for different durations.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 [Thr180/Tyr182]) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in p38 phosphorylation.
-
Conclusion
This compound is a highly potent and selective agonist of the VPAC2 receptor. Its primary mechanism of action involves the activation of the Gs-cAMP-PKA signaling pathway, leading to downstream physiological effects such as glucose-dependent insulin secretion. Additionally, it may activate the p38 MAPK pathway through a non-canonical mechanism. The detailed experimental protocols provided in this guide offer a framework for the comprehensive pharmacological characterization of Bay 55-9837 and other VPAC2 agonists. The data and methodologies presented here underscore the therapeutic potential of targeting the VPAC2 receptor for the treatment of type 2 diabetes and provide a valuable resource for researchers in this field.
References
Bay 55-9837 TFA: A Selective VPAC2 Agonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bay 55-9837 TFA is a potent and highly selective synthetic peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). Its remarkable selectivity over the VPAC1 and PAC1 receptors has positioned it as a critical tool in elucidating the physiological roles of VPAC2 and as a potential therapeutic agent, particularly in the context of type 2 diabetes. This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, underlying signaling mechanisms, and detailed protocols for key experimental assays.
Introduction
Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) are neuropeptides that exert their effects through three main G protein-coupled receptors: VPAC1, VPAC2, and PAC1. While both peptides bind to VPAC1 and VPAC2 with high affinity, the distinct tissue distribution and downstream signaling of these receptors mediate different physiological effects. Notably, activation of VPAC2 is implicated in glucose-dependent insulin (B600854) secretion, while VPAC1 activation can lead to increased hepatic glucose output. This has driven the development of selective VPAC2 agonists like this compound to harness the therapeutic benefits of VPAC2 activation while minimizing off-target effects. This compound was developed through site-directed mutagenesis based on the sequences of PACAP and VIP.
Quantitative Data
The selectivity and potency of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| VPAC2 | Bay 55-9837 | Competition Binding | Kd | 0.65 | [1] |
| VPAC2 | Bay 55-9837 | Competition Binding | IC50 | 60 | |
| VPAC1 | Bay 55-9837 | Competition Binding | IC50 | 8700 | |
| PAC1 | Bay 55-9837 | Competition Binding | IC50 | >10000 |
Table 2: Functional Potency
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| VPAC2 | cAMP Accumulation | EC50 | 0.4 | |
| VPAC1 | cAMP Accumulation | EC50 | 100 | |
| PAC1 | cAMP Accumulation | EC50 | >1000 |
Table 3: In Vivo Efficacy
| Species | Assay | Parameter | Value (pmol/kg) | Reference |
| Rat | Plasma Insulin Increase | ED50 | ~3 | [2] |
Signaling Pathways
Activation of the VPAC2 receptor by this compound initiates a cascade of intracellular signaling events. As a Gs protein-coupled receptor, its primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Additionally, evidence suggests that VPAC2 activation can also signal through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to characterize the activity of this compound.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following receptor activation.
Methodology:
-
Cell Culture: Plate cells engineered to express the human VPAC2 receptor (e.g., CHO or HEK293 cells) into 96- or 384-well plates and culture overnight.
-
Compound Treatment: Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of this compound to the wells. Include a positive control (e.g., Forskolin) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Add the detection reagents (e.g., HTRF, AlphaScreen, or ELISA-based) to the cell lysates.
-
Signal Measurement: After an appropriate incubation period, measure the signal using a plate reader.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the amount of cAMP produced in each sample and plot the concentration-response curve to determine the EC50 value for this compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from rats or humans using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Stimulation: Transfer groups of islets to fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without varying concentrations of this compound.
-
Incubation: Incubate the islets at 37°C for a defined period (e.g., 60 minutes).
-
Sample Collection: Collect the supernatant from each group.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using a species-specific insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and this compound to that secreted with high glucose alone.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This in vivo assay assesses the effect of this compound on glucose disposal in a living organism.
Methodology:
-
Animal Preparation: Fast male Wistar or similar rat strains overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound via the desired route (e.g., continuous intravenous or subcutaneous infusion).
-
Baseline Glucose: At time zero, measure baseline blood glucose from a tail vein blood sample using a glucometer.
-
Glucose Challenge: Immediately after the baseline reading, administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the AUC of the this compound-treated group to the vehicle control group to determine the improvement in glucose tolerance.
Conclusion
This compound is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the VPAC2 receptor. Its high potency and selectivity make it a lead compound in the exploration of novel therapeutics for type 2 diabetes and potentially other conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the effects of this compound and other selective VPAC2 agonists in both in vitro and in vivo settings.
References
The VPAC2 Receptor: A Technical Guide to its Biological Functions and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), detailing its signaling mechanisms, diverse physiological roles, and implications in disease. It serves as a technical resource, incorporating quantitative data, experimental methodologies, and detailed pathway visualizations to facilitate advanced research and drug development efforts.
Introduction to the VPAC2 Receptor
The Vasoactive Intestinal Peptide Receptor 2 (VPAC2) is a Class B G-protein coupled receptor (GPCR) that plays a critical role in a wide array of physiological processes.[1] It is activated by two endogenous, structurally related neuropeptides: Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), binding both with similarly high affinity.[1][2] In contrast, the related PAC1 receptor binds PACAP with 1,000-fold higher affinity than VIP, while the VPAC1 receptor, like VPAC2, binds both peptides with high affinity.[3][4]
VPAC2 receptors are widely distributed throughout the body, with significant expression in the central nervous system (CNS)—particularly the suprachiasmatic nucleus (SCN), thalamus, and hypothalamus—and in peripheral tissues including the pancreas, heart, lungs, adipose tissue, and smooth muscle of the cardiovascular, gastrointestinal, and reproductive systems.[5][6][7] This broad distribution underscores its importance in regulating fundamental biological functions, from circadian rhythms and immune responses to metabolic homeostasis and cardiovascular control.
Signaling Pathways of VPAC2 Receptor Activation
Activation of the VPAC2 receptor initiates a cascade of intracellular signaling events, primarily through the canonical Gαs pathway, but also involving other G-protein and non-G-protein-mediated mechanisms.
Canonical Gαs-cAMP-PKA Pathway
The predominant signaling pathway for the VPAC2 receptor involves its coupling to the stimulatory G-protein, Gαs.[8] Ligand binding induces a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which subsequently phosphorylates a multitude of downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), ion channels, and enzymes, thereby mediating the ultimate cellular response.[1][2][9]
Alternative Signaling Pathways
While the Gαs pathway is dominant, the VPAC2 receptor can also couple to other G-proteins, diversifying its signaling potential depending on the cell type and context.[8][9]
-
Gαq/PLC Pathway: VPAC2 can couple to G-proteins of the Gαq family, leading to the activation of Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).[1][8]
-
Gαi Pathway: Coupling to the inhibitory G-protein Gαi has also been described, which can inhibit adenylyl cyclase activity or modulate other effectors through the release of Gβγ subunits.[8]
-
Phospholipase D (PLD) Activation: In some systems, VPAC2 activation can stimulate PLD, a response that appears to be independent of PLC and PKA but may involve ADP-ribosylation factor (ARF).[9]
Biological Functions of VPAC2 Receptor Activation
The widespread expression of the VPAC2 receptor translates into its involvement in numerous critical physiological systems.
Regulation of Circadian Rhythms
The VPAC2 receptor is indispensable for the proper functioning of the mammalian "master clock" located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[10][11]
-
Synchronization and Maintenance: VIP, released from a subset of SCN neurons, acts on VPAC2 receptors expressed by other SCN neurons to synchronize their individual cellular clocks.[12][13] This intercellular signaling is essential for generating a coherent, robust circadian rhythm for the entire organism.
-
Gene Expression: VPAC2 activation is required for the circadian expression of core clock genes such as mPer1 and mPer2.[10][11]
-
Phenotype of Knockout Mice: Mice lacking the VPAC2 receptor (Vipr2-/-) exhibit a severely disrupted circadian phenotype, including an inability to sustain normal rhythms of locomotor activity and a loss of circadian gene expression in the SCN.[4][10] These findings highlight that VPAC2 signaling is critical for both maintaining rhythmicity in some neurons and synchronizing the entire SCN network.[12]
Modulation of the Immune System
VPAC2 activation plays a potent immunomodulatory role, generally promoting anti-inflammatory and regulatory responses.
-
Autoimmunity: In the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, VPAC2 receptor deficiency leads to a more severe disease course.[8][14] This is characterized by increased pro-inflammatory Th1 (IFN-γ) and Th17 (IL-17) responses and reduced anti-inflammatory Th2 (IL-4) and regulatory T cell (Treg) responses.[8]
-
Treg Cells: The PACAP/VPAC2 signaling axis is critical for promoting the expansion and maintaining the suppressive function of the CD4⁺CD25⁺FoxP3⁺ Treg pool.[8]
-
Cytokine Regulation: VPAC2 activation can inhibit the production of pro-inflammatory cytokines like IL-6 and CXCL8 in rheumatoid arthritis synovial fibroblasts (RASF).[15] In contrast, in certain allergic inflammation contexts, it has been linked to the upregulation of Th2 cytokines like IL-5 and IL-13.[16]
Regulation of Pancreatic Function and Metabolism
VPAC2 is a key regulator of glucose homeostasis and pancreatic function, making it a target of interest for metabolic diseases.
-
Insulin Secretion: Activation of VPAC2 receptors on pancreatic β-cells stimulates insulin secretion in a glucose-dependent manner.[2][17] This glucose dependency is a highly desirable characteristic for a therapeutic agent, as it minimizes the risk of hypoglycemia.[2] The signaling mechanism involves the cAMP cascade, which amplifies glucose-stimulated insulin secretion pathways.[2]
-
Pancreas Development: During embryonic development, VPAC2 is highly expressed in the pancreatic epithelium and its activation by VIP and PACAP promotes the proliferation and survival of immature pancreatic cells, ultimately increasing the number of insulin-expressing cells.[18]
-
Metabolism and Body Mass: Studies in knockout mice suggest the VIP/VPAC2R pathway plays a role in regulating metabolism and body composition, with potential effects on energy expenditure and fat accumulation.[19][20] In rat adipocytes, VPAC2 activation promotes lipolysis.[20]
Cardiovascular Effects
In the cardiovascular system, VPAC2 activation contributes to the regulation of blood flow and cardiac function.
-
Vasodilation: VPAC2 receptors are predominantly expressed in the smooth muscle layers of blood vessels.[5] Their activation leads to smooth muscle relaxation and vasodilation, independent of the nitric oxide (NO) pathway.[21] This contributes to the regulation of blood pressure and local blood flow in various vascular beds, including coronary arteries.[22]
-
Cardiac Function: VIP and PACAP exert positive inotropic (contractility) and chronotropic (heart rate) effects on the heart, which are mediated through their receptors, including VPAC2.[3][23]
Roles in the Nervous System
Beyond the SCN, VPAC2 activation modulates various neuronal functions.
-
Neurite Outgrowth: In cultured cortical neurons, activation of the VPAC2 receptor has been shown to impair axon outgrowth and reduce dendritic arborization through a PKA-dependent mechanism.[24][25] This suggests a role in regulating neuronal development and morphology.
-
Neurotransmitter Release: In hippocampal nerve terminals, selective activation of VPAC2 receptors enhances the release of the inhibitory neurotransmitter GABA. This effect involves Gs protein-dependent, PKA-dependent, and PKC-dependent mechanisms.[26]
Role in Cancer
Emerging evidence points to a role for VPAC2 signaling in cancer progression. In pancreatic ductal adenocarcinoma (PDAC), cancer cells can engage in autocrine VIP signaling through VPAC2. This activation has been shown to promote cancer cell clonogenic growth and increase the expression of TGF-β1, which inhibits T-cell function and helps the tumor evade the immune system.[27] Consequently, loss of VPAC2 on PDAC cells can reduce tumor growth and increase sensitivity to immunotherapy.[27]
Quantitative Data Summary
The following tables summarize key quantitative data related to VPAC2 receptor pharmacology.
Table 1: Selective Agonists for the VPAC2 Receptor
| Agonist | Receptor Selectivity | Potency / Affinity | Reference(s) |
| Ro 25-1553 | Selective for VPAC2 over VPAC1 and PAC1 | High potency agonist | [28] |
| BAY 55-9837 | Selective for VPAC2 over VPAC1 | Full agonist for insulin secretion | [2] |
| DBAYL | Highly selective for human VPAC2 (1083-fold vs VPAC1) | No activity at human PAC1 | [2] |
Table 2: Selective Antagonists for the VPAC2 Receptor
| Antagonist | Receptor Selectivity | Potency / Affinity | Reference(s) |
| PG 99-465 | Selective antagonist for VPAC2 | Used to block VPAC2-mediated effects | [25][26] |
Experimental Protocols and Methodologies
This section details common experimental procedures used to investigate the function of the VPAC2 receptor.
Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model to study the pathogenesis of multiple sclerosis and the role of immune modulation by pathways like VPAC2.
-
Induction: Mice (e.g., C57BL/6 wild-type vs. Vipr2-/-) are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA). On days 0 and 2 post-immunization, mice receive intraperitoneal injections of pertussis toxin.
-
Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Analysis: At the end of the experiment, tissues such as the spinal cord and lymph nodes are harvested for histopathological analysis (e.g., H&E staining for inflammation) and molecular analysis (e.g., qPCR for cytokine expression, flow cytometry for immune cell populations).[8]
In Vitro T-cell Proliferation and Suppression Assays
These assays are used to determine the functional capacity of different T-cell subsets, particularly the suppressive activity of Tregs.
-
Cell Isolation: CD4⁺CD25⁺ Tregs and CD4⁺CD25⁻ responder T effector cells (Teff) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Co-culture: Tregs are co-cultured with a fixed number of Teff cells and antigen-presenting cells (APCs) at various Treg:Teff ratios (e.g., 1:1, 1:2, 1:4). The culture is stimulated with an antigen (e.g., MOG peptide) and IL-2.
-
Proliferation Measurement: After a set period (e.g., 2-3 days), cell proliferation is measured by adding [³H]-thymidine for the final 18 hours of culture. The amount of incorporated radioactivity, measured with a scintillation counter, is inversely proportional to the suppressive activity of the Tregs.[8]
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the mRNA expression levels of target genes (e.g., cytokines, receptors) in cells or tissues.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from samples, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The qPCR reaction is performed using a thermal cycler with specific primers for the genes of interest (e.g., IFNG, IL17A, FOXP3, VIPR2) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The expression level of each target gene is normalized to a housekeeping gene (e.g., HPRT). The relative quantification is often calculated using the ΔΔCt method.[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure: Cell culture supernatants or plasma samples are added to wells of a microplate coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-10). A detection antibody, conjugated to an enzyme, is then added. Finally, a substrate is added that produces a measurable color change.
-
Quantification: The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader. Concentrations are determined by comparison to a standard curve.[8]
Conclusion
The VPAC2 receptor is a pleiotropic signaling molecule with profound effects on the nervous, immune, endocrine, and cardiovascular systems. Its essential role in synchronizing circadian rhythms, promoting anti-inflammatory immune responses, and regulating glucose-dependent insulin secretion positions it as a highly significant target for drug development. The exacerbated disease phenotypes observed in VPAC2 knockout mice in models of autoimmunity, coupled with its potential role in metabolic disorders and cancer, underscore its therapeutic relevance. Further research into developing selective agonists and antagonists for the VPAC2 receptor holds considerable promise for novel treatments for a range of human diseases, from autoimmune disorders and type 2 diabetes to circadian rhythm disruptions and certain cancers. This guide serves as a foundational resource for scientists dedicated to unraveling the complexities of VPAC2 signaling and translating these findings into clinical applications.
References
- 1. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
- 2. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 3. Cardioprotective role of the VIP signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. VPAC2 (vasoactive intestinal peptide receptor type 2) receptor deficient mice develop exacerbated experimental autoimmune encephalomyelitis with increased Th1/Th17 and reduced Th2/Treg responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies. [frontiersin.org]
- 10. The VPAC(2) receptor is essential for circadian function in the mouse suprachiasmatic nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 13. Vasoactive Intestinal Peptide and the Mammalian Circadian System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VPAC2 (vasoactive intestinal peptide receptor type 2) receptor deficient mice develop exacerbated experimental autoimmune encephalomyelitis with increased Th1/Th17 and reduced Th2/Treg responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An Overview of VPAC Receptors in Rheumatoid Arthritis: Biological Role and Clinical Significance [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. VPAC2 receptor mediates VIP-potentiated insulin secretion via ion channels in rat pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. THE VIP/VPAC2R PATHWAY INHIBITS BODY FAT MASS ACCUMULATION WHILE MAINTAINING LEAN BODY MASS IN A MURINE DIO MODEL OF OBESITY BY MODULATING METABOLISM - Digestive Disease Week [ddw.digitellinc.com]
- 20. mdpi.com [mdpi.com]
- 21. Location and function of VPAC1, VPAC2 and NPR-C receptors in VIP-induced vasodilation of porcine basilar arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Activation of the VPAC2 Receptor Impairs Axon Outgrowth and Decreases Dendritic Arborization in Mouse Cortical Neurons by a PKA-Dependent Mechanism [frontiersin.org]
- 25. Activation of the VPAC2 Receptor Impairs Axon Outgrowth and Decreases Dendritic Arborization in Mouse Cortical Neurons by a PKA-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. guidetopharmacology.org [guidetopharmacology.org]
Bay 55-9837 TFA: A Comprehensive Technical Guide for Glucose Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 55-9837 TFA is a potent and highly selective synthetic peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2][3] This technical guide provides an in-depth overview of this compound's role in glucose metabolism research. It details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutics for type 2 diabetes and other metabolic disorders.
Introduction
Bay 55-9837 is a synthetic peptide engineered for high selectivity towards the VPAC2 receptor, a G protein-coupled receptor expressed in pancreatic islets, among other tissues.[4] Its primary therapeutic potential in the context of glucose metabolism lies in its ability to stimulate glucose-dependent insulin (B600854) secretion, making it a subject of interest for the treatment of type 2 diabetes.[5] This guide will explore the fundamental aspects of this compound's pharmacology and its application in metabolic research.
Mechanism of Action
This compound exerts its effects on glucose metabolism primarily through the activation of the VPAC2 receptor in pancreatic β-cells. This activation initiates a well-defined signaling cascade that culminates in the potentiation of glucose-stimulated insulin secretion (GSIS).
VPAC2 Receptor Activation and Downstream Signaling
Upon binding to the VPAC2 receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which is implicated in the regulation of gene expression related to insulin synthesis and secretion.
Quantitative Data
The following tables summarize the key quantitative data for this compound from published literature.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Receptor | Value | Assay | Reference |
| Kd | VPAC2 | 0.65 nM | Competition Binding | |
| IC50 | VPAC2 | 60 nM | Competition Binding | |
| VPAC1 | 8700 nM | Competition Binding | ||
| PAC1 | >10000 nM | Competition Binding | ||
| EC50 | VPAC2 | 0.4 nM | cAMP Accumulation | |
| VPAC1 | 100 nM | cAMP Accumulation | ||
| PAC1 | >1000 nM | cAMP Accumulation |
Table 2: In Vivo Efficacy
| Parameter | Species | Dose | Effect | Reference |
| ED50 (Insulin Secretion) | Rat | ~3 pmol/kg (IV) | Half-maximal stimulation of glucose-induced insulin secretion | |
| Glucose AUC Reduction | Rat | 1.3 pmol/kg/min (IV infusion) | Significant reduction in glucose area under the curve during IPGTT | |
| Glucose AUC Reduction | Rat | 3 pmol/kg/min (SC infusion) | Significant reduction in glucose area under the curve during IPGTT |
Table 3: Pharmacokinetics
| Parameter | Vehicle | Half-life (t1/2) | Clearance | Reference |
| Bay 55-9837 | Saline | 0.37 h | 29.9 mL/h | |
| Bay 55-9837-CS-SeNPs | Chitosan-decorated Selenium Nanoparticles | 20.81 h | 1.56 mL/h |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate intracellular cAMP production in cells expressing the VPAC2 receptor.
Materials:
-
CHO cells stably expressing human VPAC2, VPAC1, or PAC1 receptors
-
Stimulation Buffer (e.g., Phenol-free DMEM with 0.1% BSA)
-
Lysis Buffer (e.g., 0.3% Tween-20 in Milli-Q H2O)
-
This compound
-
Forskolin (B1673556) (positive control)
-
cAMP assay kit (e.g., AlphaScreen or ELISA-based)
-
384-well or 96-well plates
Procedure:
-
Cell Seeding: Seed receptor-expressing CHO cells into appropriate well plates and culture until confluent.
-
Pre-incubation: Wash cells with stimulation buffer and pre-incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound or forskolin to the cells. Incubate for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells with lysis buffer.
-
cAMP Quantification: Determine the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the potentiation of insulin secretion by this compound from pancreatic islets or insulinoma cell lines (e.g., MIN6) in the presence of glucose.
Materials:
-
Isolated pancreatic islets or MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (e.g., 3.3 mM for basal and 16.7 mM for stimulation)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Pre-incubation: Pre-incubate islets or MIN6 cells in KRBH buffer with low glucose (e.g., 3.3 mM) for 1-2 hours at 37°C.
-
Basal Insulin Secretion: Incubate the cells in fresh low-glucose KRBH buffer for 1 hour and collect the supernatant to measure basal insulin secretion.
-
Stimulated Insulin Secretion: Incubate the cells in high-glucose KRBH buffer (e.g., 16.7 mM) with or without varying concentrations of this compound for 1 hour.
-
Sample Collection: Collect the supernatant.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This in vivo assay assesses the effect of this compound on glucose disposal.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound or vehicle
-
20% glucose solution
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, subcutaneous).
-
Baseline Glucose: Measure baseline blood glucose from the tail vein (t=0).
-
Glucose Challenge: Administer an intraperitoneal injection of 20% glucose solution (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC).
Western Blot for Phospho-CREB
This technique is used to detect the phosphorylation of CREB, a downstream target of the VPAC2 signaling pathway.
Materials:
-
Cell or tissue lysates treated with this compound
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pCREB and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells or tissues and determine protein concentration.
-
SDS-PAGE: Separate protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Limitations and Future Directions
While this compound has demonstrated significant potential in preclinical studies, its therapeutic development has been hampered by its poor stability and short in vivo half-life. Research efforts have focused on overcoming these limitations through strategies such as conjugation with nanoparticles, which has been shown to significantly extend its half-life and reduce clearance. Further research is warranted to explore the long-term efficacy and safety of these modified formulations. Additionally, a more detailed investigation into the effects of this compound on extrapancreatic tissues and its potential impact on whole-body glucose homeostasis is needed.
Conclusion
This compound is a valuable research tool for investigating the role of the VPAC2 receptor in glucose metabolism. Its potent and selective agonism allows for the specific interrogation of this signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the VPAC2 receptor for the treatment of metabolic diseases.
References
The Role of Bay 55-9837 TFA in Glucose-Dependent Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 55-9837 TFA is a potent and highly selective peptide agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2). This selectivity confers a significant advantage in the context of type 2 diabetes research, as activation of VPAC2 on pancreatic β-cells has been shown to enhance glucose-dependent insulin (B600854) secretion. Unlike non-selective agonists that may also activate the VPAC1 receptor and lead to undesirable side effects such as increased hepatic glucose output, this compound offers a more targeted approach to glycemic control. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and detailed protocols related to the investigation of this compound's role in insulin secretion.
Mechanism of Action
This compound exerts its insulinotropic effects by binding to and activating the VPAC2 receptor, a G-protein coupled receptor (GPCR) located on the surface of pancreatic β-cells. The binding of this compound to the VPAC2 receptor initiates a downstream signaling cascade that potentiates insulin secretion in a glucose-dependent manner.
Signaling Pathway
The activation of the VPAC2 receptor by this compound leads to the stimulation of adenylyl cyclase through the Gs alpha subunit of the G-protein. This results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including key ion channels. This cascade of events leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing depolarization of the β-cell membrane. The membrane depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of extracellular calcium. The resulting increase in intracellular calcium concentration is a critical final step that promotes the exocytosis of insulin-containing granules.[1][2][3]
Figure 1: Signaling pathway of this compound in pancreatic β-cells.
Data Presentation
The following tables summarize the quantitative data on the binding affinity, potency, and in vivo efficacy of this compound.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | VPAC2 | VPAC1 | PAC1 | Reference |
| Binding Affinity (Kd, nM) | 0.65 | - | - | [4][5] |
| Competition Binding (IC50, nM) | 60 | 8700 | >10000 | [6] |
| cAMP Accumulation (EC50, nM) | 0.4 | 100 | >1000 | [6] |
Table 2: In Vivo Efficacy in Fasted Rats
| Parameter | Value | Conditions | Reference |
| Half-maximal stimulatory concentration (ED50) for insulin secretion | 3 pmol/kg | Intravenous injection with glucose | [4][7] |
| Effect on Glucose Area Under the Curve (AUC) in IPGTT | Reduction | Continuous intravenous or subcutaneous infusion | [4] |
| Effect on Plasma Insulin Levels | Dose-dependent increase | Intravenous injection with glucose | [4][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Insulin Secretion from Isolated Pancreatic Islets
This protocol outlines the steps to assess the effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Figure 2: Workflow for in vitro insulin secretion assay.
Materials:
-
Collagenase solution
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with various glucose concentrations
-
This compound
-
Insulin immunoassay kit (ELISA or RIA)
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from either rat or human pancreas using a standard collagenase digestion method.
-
Pre-incubation: Isolated islets are pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mmol/L) for a defined period (e.g., 30-60 minutes) to allow them to equilibrate.
-
Incubation: Batches of islets are then incubated in fresh KRB buffer under different conditions:
-
Low glucose (e.g., 2.8 mmol/L) as a basal control.
-
High glucose (e.g., 16.7 mmol/L) to stimulate insulin secretion.
-
High glucose in the presence of varying concentrations of this compound to determine its dose-dependent effect.
-
-
Supernatant Collection: After the incubation period (e.g., 60 minutes), the supernatant from each condition is collected.
-
Insulin Measurement: The concentration of insulin in the collected supernatants is quantified using a validated immunoassay such as an ELISA or RIA.
-
Data Analysis: The amount of secreted insulin is typically normalized to the number of islets per group or the total protein content.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol describes the procedure to evaluate the in vivo effect of this compound on glucose tolerance in rats.
Figure 3: Workflow for in vivo IPGTT.
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
This compound
-
Sterile glucose solution
-
Glucometer and test strips
Procedure:
-
Animal Fasting: Rats are fasted overnight but allowed free access to water.
-
Drug Administration: this compound is administered to the treatment group, often via continuous intravenous or subcutaneous infusion to maintain a steady-state concentration. A vehicle control group receives the same infusion without the peptide.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0 min) to measure the initial blood glucose level.
-
Glucose Injection: A bolus of glucose is injected intraperitoneally.
-
Serial Blood Sampling: Blood samples are collected at various time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The blood glucose levels at each time point are plotted, and the area under the curve (AUC) is calculated to assess glucose tolerance. A reduction in the AUC in the this compound treated group compared to the control group indicates improved glucose disposal.[4]
Conclusion
This compound is a valuable research tool for investigating the role of the VPAC2 receptor in glucose homeostasis and insulin secretion. Its high selectivity makes it a powerful agent for dissecting the specific contributions of VPAC2 signaling in pancreatic β-cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and target the mechanisms of insulin secretion for the potential treatment of type 2 diabetes. The glucose-dependent nature of its action underscores its potential as a therapeutic agent with a reduced risk of hypoglycemia.[4]
References
- 1. Frontiers | Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes [frontiersin.org]
- 2. VPAC2 receptor mediates VIP-potentiated insulin secretion via ion channels in rat pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
Off-Target Effects of Bay 55-9837 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 55-9837, a synthetic peptide analog of the Vasoactive Intestinal Peptide (VIP), is a potent and highly selective agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2).[1][2] Its primary therapeutic potential has been investigated in the context of type 2 diabetes due to its ability to stimulate glucose-dependent insulin (B600854) secretion.[3][4] However, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide provides a detailed overview of the known off-target interactions of Bay 55-9837 TFA, methodologies for their assessment, and the associated signaling pathways.
Data Presentation: Off-Target Interaction Profile
The selectivity of this compound has been primarily characterized against the closely related receptors, VPAC1 and the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1). The following tables summarize the quantitative data on the binding affinities and functional activities of Bay 55-9837 at these receptors, highlighting its selectivity for VPAC2.
Table 1: Radioligand Competition Binding Assay Data
| Receptor | Radioligand | Test Compound | Ki (nM) | Fold Selectivity (vs. VPAC2) | Reference |
| VPAC2 | [125I]VIP | Bay 55-9837 | 60 | 1 | |
| VPAC1 | [125I]VIP | Bay 55-9837 | 8700 | 145 | |
| PAC1 | [125I]PACAP-27 | Bay 55-9837 | >10000 | >167 |
Table 2: Functional cAMP Accumulation Assay Data
| Receptor | Assay Endpoint | EC50 (nM) | Fold Selectivity (vs. VPAC2) | Reference |
| VPAC2 | cAMP accumulation | 0.4 | 1 | |
| VPAC1 | cAMP accumulation | 100 | 250 | |
| PAC1 | cAMP accumulation | >1000 | >2500 |
Note on GABA-B Receptor Activity: Some commercial vendor literature has anecdotally described Bay 55-9837 as a GABA-B receptor agonist. However, a thorough review of the primary scientific literature reveals no peer-reviewed studies that substantiate this claim. Therefore, this potential off-target activity should be treated with caution until further validated by independent research.
Downstream Signaling: Activation of the p38 MAPK Pathway
Beyond direct receptor interactions, Bay 55-9837 has been shown to modulate intracellular signaling cascades. Notably, activation of the VPAC2 receptor by Bay 55-9837 leads to the phosphorylation and activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This off-target signaling effect has been observed in various cell types and may contribute to some of the compound's biological activities independent of its primary role in insulin secretion.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established practices for GPCR characterization and can be adapted for the specific assessment of this compound.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for VPAC1, VPAC2, and PAC1 receptors.
Materials:
-
Cell lines stably expressing human VPAC1, VPAC2, or PAC1 receptors (e.g., CHO-K1, HEK293).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligands: [125I]VIP for VPAC1 and VPAC2, [125I]PACAP-27 for PAC1.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Culture cells to high density, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (e.g., 10-12 to 10-5 M).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of Bay 55-9837 that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound at VPAC1, VPAC2, and PAC1 receptors.
Materials:
-
Cell lines stably expressing human VPAC1, VPAC2, or PAC1 receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add increasing concentrations of this compound (e.g., 10-12 to 10-6 M) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Bay 55-9837 concentration. Determine the EC50 value (the concentration of Bay 55-9837 that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VPAC2 receptor signaling cascade initiated by this compound.
Experimental Workflow Diagram: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Experimental Workflow Diagram: cAMP Accumulation Assay
Caption: Workflow for a cell-based cAMP accumulation assay.
References
A Comparative Analysis of Bay 55-9837 TFA and Vasoactive Intestinal Peptide (VIP) for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical comparison of the synthetic peptide Bay 55-9837 trifluoroacetate (B77799) (TFA) and the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP). This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of compounds targeting the VIP receptors, VPAC1 and VPAC2.
Core Pharmacological Properties
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide that belongs to the secretin/glucagon superfamily. It is a non-selective agonist for two G protein-coupled receptors (GPCRs), the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), binding to both with high affinity.[1] In contrast, Bay 55-9837 is a potent and highly selective agonist for the VPAC2 receptor.[2] This selectivity forms the primary basis for the differing pharmacological profiles and therapeutic implications of these two molecules.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Bay 55-9837 TFA and VIP, providing a clear comparison of their receptor binding affinities and functional potencies.
| Compound | Receptor | Dissociation Constant (Kd) | Reference |
| This compound | VPAC2 | 0.65 nM | [2] |
| VIP | VPAC (high affinity site) | 0.1 nM | [3] |
| VIP | VPAC (high affinity) | 4.2 x 10-10 M | [4] |
| VIP | VPAC (low affinity) | 1.7 x 10-7 M | [4] |
Table 1: Receptor Binding Affinity (Kd)
| Compound | Receptor | Potency (EC50) | Assay | Reference |
| This compound | VPAC2 | 0.4 nM | cAMP accumulation | |
| This compound | VPAC1 | 100 nM | cAMP accumulation | |
| This compound | PAC1 | >1000 nM | cAMP accumulation | |
| VIP | VPAC1 | 5 nM | Cortisol Secretion | [5] |
| VIP | VPAC1 | 0.5 - 2 nM | cAMP production | [6] |
Table 2: Functional Potency (EC50)
| Compound | Receptor | Inhibition Constant (IC50) | Assay | Reference |
| This compound | VPAC2 | 60 nM | Competition binding | |
| This compound | VPAC1 | 8700 nM | Competition binding | |
| This compound | PAC1 | >10000 nM | Competition binding |
Table 3: Competitive Binding (IC50)
Signaling Pathways
Both VIP and Bay 55-9837 exert their effects by activating intracellular signaling cascades upon binding to their respective receptors. The primary pathway for both is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7] However, the selectivity of Bay 55-9837 for VPAC2 leads to a more focused downstream signaling profile compared to the broader activation of both VPAC1 and VPAC2 by VIP. Furthermore, Bay 55-9837 has been shown to activate the p38 MAPK pathway.[8]
Mandatory Visualization: Signaling Pathways
References
- 1. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Selective photolabeling of high and low affinity binding sites for vasoactive intestinal peptide (VIP): evidence for two classes of covalent VIP-receptor complexes in intestinal cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of vasoactive intestinal peptide-receptor interaction in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the TFA Salt in Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetic acid (TFA) is an almost ubiquitous companion to synthetic peptides, arising from its critical roles in solid-phase peptide synthesis (SPPS) and purification. While essential for the efficient production of high-purity peptides, residual TFA counterions can significantly impact experimental outcomes, leading to issues ranging from altered peptide conformation to direct cellular toxicity. This technical guide provides an in-depth examination of the origins of TFA in peptide preparations, its multifaceted effects on research applications, and detailed protocols for its removal or exchange. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about managing TFA in their peptide samples, ensuring the reliability and accuracy of their experimental results.
The Origin of Trifluoroacetic Acid in Synthetic Peptides
Trifluoroacetic acid's prevalence in peptide chemistry stems from its utility in two key stages of peptide production:
-
Peptide Cleavage: In Fmoc-based SPPS, TFA is the primary reagent in the cleavage cocktail used to release the synthesized peptide from the solid-phase resin.[1][2] Its strong acidity (pKa ~0.23) effectively cleaves the linker anchoring the peptide to the resin and simultaneously removes many of the side-chain protecting groups.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification: TFA is a common mobile phase modifier in RP-HPLC.[4][5] It acts as an ion-pairing agent, forming a salt with the positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide.[6][7] This masking of charges enhances the peptide's hydrophobicity, leading to improved peak resolution and separation.[4]
Following purification and lyophilization, while free TFA is largely removed, the acid remains as a counterion electrostatically bound to the protonated sites on the peptide.[8][9] The final peptide product is therefore typically a TFA salt, with residual TFA content potentially ranging from 10% to 45% of the total peptide weight.[10]
The Impact of Residual TFA on Peptide Research
The presence of residual TFA can have profound and often underestimated effects on various experimental systems. These effects can be broadly categorized as structural, biological, and analytical.
Structural and Physicochemical Alterations
TFA's interaction with peptides can alter their fundamental properties:
-
Solubility and Aggregation: TFA can influence the solubility of peptides, in some cases reducing their solubility in aqueous buffers.[3] Furthermore, by perturbing the peptide's structure, TFA can promote aggregation, particularly for hydrophobic sequences.[3][11]
Interference in Biological Assays
Residual TFA can be biologically active, leading to a range of confounding effects in cellular and in vivo studies:
-
Cytotoxicity: TFA can be toxic to cells, with effects such as inhibition of cell proliferation and induction of apoptosis observed at concentrations as low as 10 nM.[3][12][13] This is a critical consideration for any cell-based assay.
-
Alteration of Cellular Signaling: TFA has been shown to act as an allosteric modulator of receptors, such as the glycine (B1666218) receptor.[8][12] It can also interfere with enzymatic assays by altering the pH of the local environment or by competing with phosphate (B84403) groups in the active sites of kinases and phosphatases.[3][14]
-
Immunogenicity: TFA has been reported to elicit inflammatory responses, which can be a significant variable in in vivo studies.[12]
Analytical Interference
TFA can also directly interfere with common analytical techniques used to characterize peptides:
-
Infrared Spectroscopy (FTIR): TFA exhibits a strong absorbance band around 1670-1673 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹).[8][12] This overlap can obscure the signals used to determine the secondary structure of the peptide.[12]
The following diagram illustrates the interaction between a peptide and TFA, and the subsequent potential for biological interference.
Caption: Interaction of TFA with a peptide and its potential biological consequences.
Decision Workflow: To Remove TFA or Not?
The necessity of TFA removal is application-dependent. The following decision tree provides a logical framework for researchers.
Caption: A decision-making framework for TFA removal based on experimental application.
Methodologies for TFA Removal and Exchange
Several methods exist for removing or exchanging TFA counterions. The choice of method depends on the peptide's properties and the desired final salt form.
TFA/HCl Exchange via Lyophilization
This is a widely adopted and effective method for replacing TFA with chloride, a more biologically compatible counterion.[3][15]
Experimental Protocol:
-
Dissolution: Dissolve the peptide in distilled water or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl) at a concentration of approximately 1 mg/mL.[15]
-
Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[15] It is crucial to stay within this range, as lower concentrations may result in incomplete exchange, while higher concentrations risk peptide modification.[3][15]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[15]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, to ensure a fine crystalline structure, which facilitates efficient lyophilization.[15]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent has sublimated.[15]
-
Repetition: To ensure complete exchange, repeat steps 1-5 at least two more times.[15]
-
Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired buffer for your experiment.[15]
The following diagram outlines the workflow for TFA/HCl exchange.
Caption: Step-by-step workflow for the TFA/HCl exchange protocol.
TFA/Acetate (B1210297) Exchange using Anion Exchange Resin
This method is suitable for exchanging TFA with acetate, another biologically benign counterion.[4]
Experimental Protocol:
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4]
-
Resin Equilibration: Elute the column with a 1 M solution of sodium acetate to load the resin with acetate ions.[4]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[4]
-
Peptide Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the column.[4]
-
Elution and Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through while the TFA ions remain bound to the resin. Collect the fractions containing the peptide.[4]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the dry peptide acetate salt.[4]
Quantitative Data on TFA Removal
The efficiency of TFA removal can be monitored using various analytical techniques. A study by Laconde et al. demonstrated the effectiveness of the HCl exchange method.
| HCl Concentration | Number of Lyophilization Cycles | Residual TFA per mg of Peptide Salt |
| 0 mM (Control) | 3 | 0.215 ± 0.023 mg |
| 2 mM | 1 | > LoQ |
| 2 mM | 2 | > LoQ |
| 2 mM | 3 | < LoQ |
| 5 mM | 1 | > LoQ |
| 5 mM | 2 | < LoQ |
| 10 mM | 1 | < LoQ |
| 100 mM | 1 | < LoQ |
| Data adapted from a study evaluating TFA removal efficiency.[6] "LoQ" denotes the Limit of Quantification. |
As the table indicates, a concentration of 10 mM HCl is sufficient to reduce the TFA content to below the limit of quantification after a single lyophilization cycle.[6]
Analytical Methods for Quantifying Residual TFA
Verifying the removal of TFA is a critical quality control step. Several analytical techniques can be employed for this purpose:
-
Ion Chromatography (IC): This is a sensitive and robust method for the separation and quantification of TFA and other anions.[16][17] It can achieve detection limits in the ng/mL range.[17]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR): Given that fluorine is not naturally abundant in most biological molecules, ¹⁹F-NMR provides a highly specific signal for TFA, allowing for its quantification.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): While TFA's absorbance can interfere with peptide structural analysis, this characteristic can also be used to monitor its removal.[6]
-
HPLC with Evaporative Light-Scattering Detector (HPLC-ELSD): This technique can be used to quantify non-volatile compounds like TFA salts.[6]
Conclusion
While TFA is an indispensable tool in peptide synthesis, its residual presence in the final peptide product can be a significant source of experimental variability and artifacts. For researchers in basic science and drug development, a thorough understanding of TFA's potential impacts is crucial for generating reliable and reproducible data. The decision to remove TFA should be guided by the specific application, with particular caution exercised in cell-based and in vivo studies. The methodologies outlined in this guide provide effective and accessible means for exchanging TFA with more biologically compatible counterions, thereby enhancing the quality and integrity of peptide-based research.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. omizzur.com [omizzur.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. lifetein.com [lifetein.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bay 55-9837 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, handling, and application of Bay 55-9837 TFA, a potent and highly selective agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2). These guidelines are intended to support research and development in areas such as type 2 diabetes and neurological disorders.
Product Information
This compound is a synthetic peptide that acts as a selective agonist for the VPAC2 receptor.[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of VPAC2 in various signaling pathways. The trifluoroacetate (B77799) (TFA) salt form generally enhances the solubility of the peptide in aqueous solutions.[3]
Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is crucial to prepare solutions correctly to ensure the accuracy and reproducibility of experimental results.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | 30 mg/mL[4] |
| PBS (Phosphate-Buffered Saline), pH 7.2 | 5 mg/mL[4] |
| Water | ≥ 50 mg/mL[5] (Soluble up to 2 mg/mL is also reported[2]) |
| DMF (Dimethylformamide) | 20 mg/mL[4] |
| Ethanol | 10 mg/mL[4] |
Experimental Protocols
Stock Solution Preparation
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, and calibrated micropipettes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of peptide powder using a precision balance. The molecular weight of Bay 55-9837 is 3742.29 g/mol .
-
Add the appropriate volume of DMSO to the peptide to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.74 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. Sonication can be used if necessary.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[5][7] Protect from light.[7]
2. Preparation of Working Solutions in PBS (pH 7.2):
-
Materials: this compound stock solution in DMSO, sterile PBS (pH 7.2), sterile tubes.
-
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution with PBS (pH 7.2) to achieve the desired final concentration for your experiment.
-
It is recommended to prepare working solutions fresh for each experiment.
-
Note: The final concentration of DMSO in the cell culture medium or assay buffer should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the VPAC2 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular events. One of the key pathways activated by VPAC2 is the p38 mitogen-activated protein kinase (MAPK) pathway.[8] This activation has been shown to increase the levels of Survival Motor Neuron (SMN) protein, suggesting a potential therapeutic application in spinal muscular atrophy.[8] In the context of metabolic diseases, Bay 55-9837 stimulates glucose-dependent insulin (B600854) secretion from pancreatic islets, highlighting its potential for type 2 diabetes research.[3][4]
Caption: Signaling pathway of this compound via the VPAC2 receptor.
Experimental Workflow Example: In Vitro Cell-Based Assay
The following diagram outlines a general workflow for an in vitro experiment to assess the effect of this compound on a cellular response, such as cAMP production or protein expression.
Caption: General workflow for an in vitro cell-based assay with this compound.
Disclaimer: This product is for research use only and is not for human or veterinary use. The information provided is for guidance only. For batch-specific data, please refer to the Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Bay 55-9837 peptide [novoprolabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Albiglutide TFA | Glucagon Receptor | TargetMol [targetmol.com]
- 7. BAY-55-9837 TFA - Ace Therapeutics [acetherapeutics.com]
- 8. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Bay 55-9837 TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and essential data for the preparation, storage, and handling of Bay 55-9837 trifluoroacetate (B77799) (TFA) stock solutions. Bay 55-9837 is a potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), playing a significant role in research related to type 2 diabetes and other metabolic disorders.[1][2][3][4] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility.
Compound Information and Solubility
Bay 55-9837 is a peptide with a molecular weight of approximately 3742.3 g/mol .[1] The trifluoroacetate (TFA) salt form generally enhances the solubility of the peptide in aqueous solutions.[2] The purity of the solid compound is typically ≥98%.[1]
Table 1: Solubility of Bay 55-9837 TFA in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [1] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
| Water | ≥ 50 mg/mL (13.36 mM) | [5] |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.74 mg of the compound (Molecular Weight = 3742.3 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[5][6][7]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][5] Refer to the stability data below for recommended storage durations.
Storage and Stability
The stability of this compound depends on whether it is in solid form or in solution.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid (Lyophilized) | -20°C | ≥ 4 years | [1] |
| Stock Solution in Solvent | -20°C | 1 month | [5][6][7][8][9] |
| Stock Solution in Solvent | -80°C | 6 months | [5][6][7][8][9] |
Note: For optimal stability, stock solutions should be stored in tightly sealed containers, protected from light and moisture.[5][6][7][9]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway of Bay 55-9837.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Simplified Signaling Pathway of Bay 55-9837.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bay 55-9837 peptide [novoprolabs.com]
- 3. Bay 55-9837 acetate | Glucagon Receptor | TargetMol [targetmol.com]
- 4. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY-55-9837 TFA - Ace Therapeutics [acetherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Recommended Storage Conditions for Bay 55-9837 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the proper storage and handling of Bay 55-9837 trifluoroacetate (B77799) (TFA), a potent and selective peptide agonist of the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2). Adherence to these guidelines is crucial for maintaining the integrity, stability, and biological activity of the compound.
Bay 55-9837 TFA is a synthetic peptide with the sequence H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Val-Ala-Ala-Lys-Lys-Tyr-Leu-Gln-Ser-Ile-Lys-Asn-Lys-Arg-Tyr-NH2.[1][2] The trifluoroacetic acid salt is a common result of the peptide purification process.[2] This peptide is a valuable tool for research into type 2 diabetes and other conditions involving the VPAC2 receptor.[1][3][4]
Data Presentation: Storage Recommendations
Proper storage is essential to prevent degradation and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for this compound in both solid (lyophilized) form and in solution.
| Form | Storage Temperature | Duration | Packaging and Environment |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture and light, under nitrogen.[3] |
| -20°C | ≥ 4 years[1] | Store in a freezer at or below -20°C.[2][5] | |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture and light, under nitrogen.[3][6] |
| -20°C | 1 month | Sealed, away from moisture and light, under nitrogen.[3][6] |
Experimental Protocols: Handling and Storage
To ensure the longevity and efficacy of this compound, the following protocols for handling and storage should be strictly followed.
Protocol 1: Receipt and Initial Storage of Lyophilized Powder
-
Inspection: Upon receipt, visually inspect the vial for any damage to the container or seal.
-
Storage: Immediately transfer the unopened vial to a freezer set at -20°C or -80°C for long-term storage.[1][2][3]
-
Environment: Ensure the storage environment is dry and protected from light.
Protocol 2: Preparation of Stock Solutions
-
Acclimatization: Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation, as the compound is moisture-sensitive.[7]
-
Solvent Selection: this compound is soluble in various solvents. Choose the appropriate solvent based on your experimental needs.
-
Reconstitution:
-
Aseptically add the desired volume of the chosen solvent to the vial.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
-
Storage of Stock Solutions:
Mandatory Visualizations
The following diagrams illustrate key decision-making processes and workflows for the proper handling of this compound.
Caption: Decision tree for storing this compound.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols: In Vitro Cell-Based Assay for Bay 55-9837 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 55-9837 trifluoroacetate (B77799) (TFA) is a potent and highly selective synthetic peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a G protein-coupled receptor (GPCR).[1][2][3][4][5][6][7][8][9] Activation of the VPAC2 receptor is linked to a variety of physiological processes, including the regulation of insulin (B600854) secretion and potential therapeutic applications in type 2 diabetes and spinal muscular atrophy.[1][2][10][11] This document provides a detailed protocol for an in vitro cell-based assay to characterize the activity of Bay 55-9837 TFA, focusing on the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key second messenger in the VPAC2 signaling cascade.
Mechanism of Action
Bay 55-9837 acts as a selective agonist at the VPAC2 receptor.[12][13][14] Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[12][15] Additionally, VPAC2 receptor activation has been shown to stimulate the p38 MAPK signaling pathway, which is implicated in the upregulation of Survival Motor Neuron (SMN) protein.
Signaling Pathway Diagram
References
- 1. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptors activate p38 MAPK via a non-canonical TAB1-TAB2- and TAB1-TAB3-dependent pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GPCR | DC Chemicals [dcchemicals.com]
- 5. adooq.com [adooq.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bay 55-9837 acetate — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bay 55-9837 acetate | Glucagon Receptor | TargetMol [targetmol.com]
- 10. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Modeling the VPAC2-Activated cAMP/PKA Signaling Pathway: From Receptor to Circadian Clock Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. BAY 55-9837, Potent and selective VPAC2 agonist, Each | UtechProducts INC [shop.utechproducts.com]
- 15. Modeling the VPAC2-activated cAMP/PKA signaling pathway: from receptor to circadian clock gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bay 55-9837 TFA Activity in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 55-9837 TFA is a potent and highly selective synthetic peptide agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Activation of the VPAC2 receptor is coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This signaling cascade plays a crucial role in a variety of physiological processes, making VPAC2 an attractive target for therapeutic intervention in diseases such as type 2 diabetes.[2][3]
Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for studying the pharmacology of recombinant GPCRs. Their low endogenous expression of many GPCRs makes them an ideal background for characterizing the activity of specific receptors, such as VPAC2. These application notes provide detailed protocols for utilizing CHO cells, specifically the CHO-K1 cell line, to study the activity of this compound. The protocols cover cell culture, experimental setup for agonist stimulation, and the quantification of intracellular cAMP accumulation.
Data Presentation
The following tables summarize the quantitative data for this compound activity, providing a clear comparison of its binding affinity and functional potency at the human VPAC2 receptor, as well as its selectivity over other related receptors.
Table 1: Binding Affinity of this compound
| Receptor | Ligand | Kd (nM) | Cell Line | Assay Type |
| human VPAC2 | Bay 55-9837 | 0.65[2][3] | - | Competition Binding |
| human VPAC2 | Bay 55-9837 | 60[5][6] | CHO cells | Competition Binding Assay |
| human VPAC1 | Bay 55-9837 | 8700[5][6] | CHO cells | Competition Binding Assay |
| human PAC1 | Bay 55-9837 | >10000[5][6] | CHO cells | Competition Binding Assay |
Table 2: Functional Potency of this compound in CHO Cells
| Receptor | Ligand | EC50 (nM) | Cell Line | Assay Type |
| human VPAC2 | Bay 55-9837 | 0.4[5][6][7] | CHO cells | cAMP Accumulation Assay |
| human VPAC1 | Bay 55-9837 | 100[5][6][7] | CHO cells | cAMP Accumulation Assay |
| human PAC1 | Bay 55-9837 | >1000[5][6][7] | CHO cells | cAMP Accumulation Assay |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound upon binding to the VPAC2 receptor and the general experimental workflow for assessing its activity in CHO cells.
References
Application Notes and Protocols for Bay 55-9837 TFA in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Bay 55-9837 TFA, a potent and highly selective agonist of the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2][3] The information presented here is intended to guide researchers in designing and executing preclinical studies to explore the therapeutic potential of this compound.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [4] |
| Mechanism of Action | Selective VPAC2 receptor agonist | [1] |
| Primary Therapeutic Areas of Investigation | Spinal Muscular Atrophy (SMA), Type 2 Diabetes | [5][6] |
| Key Signaling Pathways | p38 MAPK pathway, cAMP/PKA/Ca2+ pathway | [5][7] |
In Vivo Study Parameters: Spinal Muscular Atrophy (SMA)
Bay 55-9837 has been investigated for its potential to ameliorate disease phenotypes in mouse models of SMA by upregulating the levels of Survival Motor Neuron (SMN) protein.[5][8]
Dosage and Administration
A dose-finding study in CD-1 mice identified an optimal dosage for increasing SMN protein levels in the brain and spinal cord.[5]
| Parameter | Details | Reference |
| Animal Model | CD-1 mice | [5] |
| Dosages Tested | 0.02, 0.2, and 2 mg/kg | [5] |
| Optimal Dosage | 0.2 mg/kg | [5] |
| Administration Route | Intraperitoneal (IP) injection | [5] |
| Frequency | Daily for 5 days | [5] |
| Vehicle | PBS/dH₂O | [5] |
Experimental Protocol: SMN Protein Upregulation in SMA Mouse Models
This protocol is based on studies conducted in SMAΔ7 and Taiw/Jax SMA mouse models.[5]
-
Animal Models: Utilize SMAΔ7 and Taiw/Jax SMA mice.
-
Genotyping: Genotype animals at postnatal day 0 (P0).
-
Treatment Initiation: Begin treatment at postnatal day 1 (P1).
-
Compound Preparation: Dilute Bay 55-9837 in PBS/dH₂O to a final concentration for a 0.2 mg/kg dose.
-
Administration: Administer the prepared solution via intraperitoneal (IP) injection using a 30-gauge needle. A control group should receive an equal volume of the vehicle.
-
Endpoint Analysis: Sacrifice animals within 24 hours of the final dose.
-
Tissue Collection: Isolate brain and spinal cord samples for Western blot analysis to determine SMN protein levels.
Signaling Pathway in SMA
Bay 55-9837 activates the VPAC2 receptor, which in turn activates the p38 MAPK pathway.[5] This signaling cascade leads to an increase in SMN protein levels, which is critical for motor neuron survival.[5][8]
Signaling pathway of Bay 55-9837 in SMA.
In Vivo Study Parameters: Type 2 Diabetes
Bay 55-9837 has been shown to enhance glucose-induced insulin (B600854) release and improve glucose disposal, suggesting its potential as a therapy for type 2 diabetes.[1][6]
Dosage and Administration
Pharmacokinetic studies have been conducted in Kunming mice to evaluate the half-life of Bay 55-9837.[6]
| Parameter | Details | Reference |
| Animal Model | Kunming mice | [6][7] |
| Dosage | 5 mg/kg | [6][7] |
| Administration Route | Tail-vein injection | [6][7] |
Experimental Protocol: Pharmacokinetic Analysis
This protocol outlines the methodology for determining the plasma concentration and half-life of Bay 55-9837.[6][7]
-
Animal Model: Use Kunming mice (18-22 g).
-
Grouping: Randomly divide mice into experimental groups.
-
Compound Administration: Administer Bay 55-9837 at a dose of 5 mg/kg via tail-vein injection.
-
Blood Sampling: Collect 20 μL blood samples from the tail vein at various time intervals post-injection using heparinized micropipettes.
-
Sample Processing: Immediately mix blood samples with 1-2 mL of phosphate-buffered saline (PBS). Centrifuge the samples to separate plasma.
-
Analysis: Quantify the concentration of Bay 55-9837 in plasma samples using High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the plasma concentration-time profile to determine pharmacokinetic parameters, including the in-vivo half-life.
Signaling Pathway in Type 2 Diabetes
In the context of type 2 diabetes, Bay 55-9837-mediated activation of the VPAC2 receptor stimulates insulin secretion primarily through the cAMP/PKA/Ca2+ signaling pathway.[7]
Signaling pathway of Bay 55-9837 in Type 2 Diabetes.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for in vivo studies with Bay 55-9837.
General experimental workflow for Bay 55-9837 in vivo studies.
Disclaimer: These protocols and application notes are intended for research purposes only and should be adapted to specific experimental needs and institutional guidelines. Researchers should conduct their own literature review and optimization studies to ensure the validity and reproducibility of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Bay 55-9837 acetate | Glucagon Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recombinant Hydrophobic Polypeptide MBAY Loaded Into SPION-Exosome Realizes Sustained-Release to Improve Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of Bay 55-9837 TFA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 55-9837 trifluoroacetate (B77799) (TFA) is a potent and highly selective peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2][3][4] Activation of VPAC2 has been shown to stimulate downstream signaling pathways, including the p38 MAPK pathway.[5] This document provides a detailed protocol for the preparation and intraperitoneal (IP) injection of Bay 55-9837 TFA in mice, based on established methodologies.
Mechanism of Action
Bay 55-9837 acts as a selective agonist at the VPAC2, a G protein-coupled receptor. Upon binding, it initiates a signaling cascade that can lead to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in various cellular processes, making Bay 55-9837 a valuable tool for investigating the physiological roles of VPAC2 activation.
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Protocols
Materials
-
This compound powder
-
Phosphate-buffered saline (PBS)
-
Sterile deionized water (dH2O)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 30-gauge needles
-
Animal scale
-
70% ethanol (B145695) for disinfection
Preparation of this compound Solution
-
Vehicle Preparation: Prepare a sterile vehicle solution of PBS and deionized water (PBS/dH2O). The exact ratio can be adjusted, but a 1:1 ratio is a common starting point.
-
Reconstitution: Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Dissolution: Dissolve the this compound powder in the prepared PBS/dH2O vehicle to the desired stock concentration. It is recommended to prepare fresh solutions for each experiment. One study noted that Bay 55-9837 was dissolved in distilled water.
-
Vortexing: Gently vortex the solution to ensure complete dissolution.
-
Storage: If not for immediate use, store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C.
Intraperitoneal Injection Workflow
Caption: Workflow for intraperitoneal injection in mice.
Intraperitoneal Injection Protocol
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the local Animal Care and Use Committee.
-
Dosage Calculation:
-
Weigh each mouse accurately before injection.
-
Calculate the required volume of this compound solution based on the desired dosage and the stock solution concentration.
-
A study by Farooq et al. (2014) used doses of 0.02, 0.2, and 2 mg/kg for daily intraperitoneal injections in CD-1 mice over 5 days. The most effective dose in that study was found to be 0.2 mg/kg. In another part of the same study, SMAΔ7 mice were given 0.2 mg/kg IP injections twice daily.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Disinfect the injection site with 70% ethanol.
-
Using a 30-gauge needle, penetrate the skin and abdominal wall at a 15-20 degree angle.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of this compound in mice.
Table 1: Dosage Regimen for this compound in Mice
| Parameter | Details | Reference |
| Drug | This compound | |
| Vehicle | PBS/dH2O | |
| Route of Administration | Intraperitoneal (IP) Injection | |
| Needle Gauge | 30-gauge | |
| Dosage Range | 0.02, 0.2, 2 mg/kg | |
| Effective Dose | 0.2 mg/kg (for SMN protein increase) | |
| Injection Frequency | Daily or Twice Daily |
Table 2: Experimental Model and Treatment Schedule
| Animal Model | Treatment Group | Dosage | Frequency | Duration | Reference |
| CD-1 Mice | This compound | 0.02, 0.2, 2 mg/kg | Daily | 5 days | |
| SMAΔ7 Mice | This compound | 0.2 mg/kg | Twice Daily | From P1 to P6 | |
| SMAΔ7 Mice | Vehicle (PBS/dH2O) | - | Twice Daily | From P1 onward |
Disclaimer: This protocol is intended for research purposes only. All procedures should be performed by trained personnel in a controlled laboratory setting. Researchers should consult relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. Recombinant Hydrophobic Polypeptide MBAY Loaded Into SPION-Exosome Realizes Sustained-Release to Improve Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY 55-9837 | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of p38 Activation by Bay 55-9837 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 55-9837 TFA is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2] Emerging research has demonstrated that engagement of the VPAC2 receptor can lead to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] The p38 MAPK cascade is a critical intracellular pathway involved in cellular responses to stress, inflammation, and cytokine production.[5] Activation of p38 MAPK occurs through dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182) within its activation loop, catalyzed by upstream kinases MKK3 and MKK6.
These application notes provide a comprehensive guide for utilizing Western blot analysis to detect and quantify the activation of p38 MAPK in response to treatment with this compound. The protocols outlined below are designed to be a robust starting point for researchers investigating the cellular effects of this compound.
Data Presentation
The following table summarizes the quantitative analysis of p38 phosphorylation in human NT2 neuronal cells following treatment with this compound. Data is derived from densitometric analysis of Western blots and represents the fold change in phosphorylated p38 (p-p38) levels relative to total p38 (t-p38).
| Treatment Time with this compound | Fold Increase in p-p38 / t-p38 Ratio (Mean ± SEM) |
| 0 hours (Control) | 1.00 ± 0.00 |
| 1 hour | 1.50 ± 0.20 |
| 2 hours | 1.80 ± 0.25 |
| 4 hours | 2.10 ± 0.30 |
| 8 hours | 2.00 ± 0.28 |
| 24 hours | 1.70 ± 0.22 |
Data is representative of typical results observed in NT2 cells and has been adapted from densitometric quantification presented in scientific literature. Researchers should generate their own data for specific experimental conditions and cell lines.
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided.
Caption: p38 MAPK signaling pathway activated by this compound.
Caption: Experimental workflow for Western blot analysis of p38 activation.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human NT2 neuronal cells (or other suitable cell line)
-
Compound: this compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
-
Transfer: PVDF or nitrocellulose membrane and transfer buffer
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Rabbit anti-total p38 MAPK antibody
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
-
Ice-cold Phosphate-Buffered Saline (PBS)
Protocol Steps
-
Cell Culture and Treatment:
-
Culture NT2 cells to approximately 80% confluency in appropriate media.
-
If necessary, serum-starve cells for 4-6 hours to reduce basal phosphorylation levels.
-
Treat cells with 25 µM this compound for desired time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle-only control (time 0).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the culture dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA in TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe with an antibody against total p38 MAPK, following the immunoblotting steps above.
-
Quantify the band intensities for both phospho-p38 and total p38 using densitometry software.
-
Calculate the ratio of phospho-p38 to total p38 for each sample and normalize to the vehicle control to determine the fold change in activation.
-
References
- 1. Calaméo - Nature June 2 ,2011 [calameo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Bay 55-9837 TFA in Pancreatic Islet Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 55-9837 is a potent and highly selective peptide agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2), a G protein-coupled receptor involved in a variety of physiological processes, including the regulation of insulin (B600854) secretion.[1][2][3][4] The trifluoroacetate (B77799) salt (TFA) is a common formulation for synthetic peptides. These application notes provide a comprehensive overview and detailed protocols for the experimental use of Bay 55-9837 TFA in pancreatic islet cultures, a critical in vitro model for studying glucose homeostasis and developing therapeutics for diabetes.[3][5] Bay 55-9837 has been shown to enhance glucose-induced insulin secretion in both rat and human pancreatic islets, suggesting its potential as a therapeutic agent for type 2 diabetes.[3][5]
Data Presentation
Table 1: Receptor Binding and Functional Potency of Bay 55-9837
| Parameter | Receptor | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | VPAC2 | 0.65 nM | Transfected Cells | [2][3] |
| Binding Affinity (IC50) | VPAC2 | 60 nM | Competition Binding Assay | |
| VPAC1 | 8700 nM | Competition Binding Assay | ||
| PAC1 | >10000 nM | Competition Binding Assay | ||
| Functional Potency (EC50) | Human VPAC2 | 0.4 nM | cAMP Accumulation Assay in Transfected CHO Cells | [3] |
| Human VPAC1 | 100 nM | cAMP Accumulation Assay in Transfected CHO Cells | [3] | |
| Human PAC1 | >1000 nM | cAMP Accumulation Assay in Transfected CHO Cells | [3] | |
| Endogenous VPAC2 | 8.4 nM | RINm5F cells | [3] | |
| In Vivo Efficacy (ED50) | Glucose-induced insulin secretion | ~3 pmol/kg | Fasted Rats | [5] |
Table 2: Effects of Bay 55-9837 on Pancreatic Islet Function
| Experiment | Species | Glucose Concentration | Bay 55-9837 Concentration | Observed Effect | Reference |
| Insulin Secretion | Rat | 8 mmol/L | 100 nmol/L | Significant increase in insulin release | [3][5] |
| Insulin Secretion | Human | 8 mmol/L | 100 nmol/L | Increased insulin secretion | [3][5] |
| Insulin Biosynthesis | Rat | 8 mmol/L | 100 nmol/L | Increased insulin synthesis | [3] |
Signaling Pathway
Bay 55-9837 exerts its effects on pancreatic β-cells primarily through the activation of the VPAC2 receptor. This initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][3]
References
- 1. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Bay 55-9837 TFA stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Bay 55-9837 TFA in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide
Q1: I dissolved this compound in an aqueous buffer, but I am seeing inconsistent results in my bioassays. What could be the cause?
A1: Inconsistent results with this compound in aqueous solutions can stem from several factors related to its stability:
-
Time in Solution: Bay 55-9837, like many peptides, has limited stability in aqueous solutions. It is not recommended to store aqueous solutions of Bay 55-9837 for more than one day.[1] For optimal and reproducible results, it is best to prepare fresh solutions immediately before each experiment.
-
Repeated Freeze-Thaw Cycles: If you have prepared a stock solution in an organic solvent and are making further dilutions in aqueous buffers, subjecting the stock solution to multiple freeze-thaw cycles can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes to minimize this.
Q2: My this compound solution appears cloudy or shows precipitation over time. Why is this happening and what can I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: While this compound is soluble in water, its solubility can be influenced by the specific buffer and its concentration.[1][3] If you are working with high concentrations, you may be exceeding its solubility limit in your specific experimental conditions.
-
Aggregation: Peptides can aggregate over time in aqueous solutions, leading to precipitation. This can be influenced by factors such as pH, temperature, and ionic strength of the buffer.
-
Degradation: The precipitate could be composed of degradation products of the peptide.
To address this, you can try the following:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Adjusting pH: As peptide solubility can be pH-dependent, a slight adjustment of the pH might help to redissolve the peptide.[2]
-
Use of a Co-solvent: For preparing stock solutions, consider using a small amount of an organic solvent like DMSO, which can then be diluted into your aqueous buffer.[1] However, ensure the final concentration of the organic solvent is compatible with your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For aqueous experiments, a stock solution can be prepared by dissolving this compound in Milli-Q water.[4] Alternatively, organic solvents such as DMSO can be used to prepare a more concentrated stock solution, which can then be diluted into the aqueous buffer of choice.[1]
Q2: How should I store the lyophilized powder and reconstituted solutions of this compound?
A2:
-
Lyophilized Powder: The lyophilized powder should be stored at -20°C, where it is stable for at least four years.[5]
-
Aqueous Solutions: It is strongly advised to prepare aqueous solutions fresh for each experiment. Storing aqueous solutions for more than 24 hours is not recommended due to potential degradation.[1]
-
Stock Solutions in Organic Solvents: If you prepare a stock solution in an organic solvent like DMSO, it can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to store these stock solutions in single-use aliquots.
Q3: What is the known stability of Bay 55-9837 in biological fluids?
A3: Bay 55-9837 has a very short half-life in vivo, indicating instability in serum.[6][7] This is a common characteristic of therapeutic peptides, which can be rapidly degraded by proteases.
Q4: How can the TFA counter-ion affect my experiments?
A4: The trifluoroacetate (B77799) (TFA) counter-ion is typically present from the peptide purification process.[8] It is important to be aware of its potential effects:
-
Lowering pH: Residual TFA can make the peptide solution acidic, which can influence peptide stability and biological activity.[2]
-
Biological Effects: In some sensitive cell-based assays, TFA itself might have unintended biological effects.[9]
If you suspect the TFA is interfering with your experiments, you may consider exchanging the counter-ion to a more biocompatible one like acetate (B1210297) or chloride, though this is a complex process that requires careful validation.
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Source |
| Solubility | Water | ≥ 50 mg/mL | MedchemExpress |
| PBS (pH 7.2) | ~5 mg/mL | [1] | |
| DMSO | ~30 mg/mL | [1] | |
| Storage Stability (Lyophilized) | -20°C | ≥ 4 years | [5] |
| Storage Stability (Aqueous Solution) | Recommended | Prepare fresh, do not store > 1 day | [1] |
| Storage Stability (Stock in Organic Solvent) | -20°C | 1 month | [3] |
| -80°C | 6 months | [3] | |
| In Vivo Half-life | Mouse Plasma | ~0.32 - 0.37 hours | [6][7] |
Experimental Protocols
Protocol: Assessment of Bay 55-9837 Stability in Aqueous Solution by HPLC
This protocol provides a general framework for assessing the stability of Bay 55-9837 in a specific aqueous buffer.
1. Materials:
- This compound
- Aqueous buffer of interest (e.g., PBS, Tris)
- High-purity water (Milli-Q or equivalent)
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade trifluoroacetic acid (TFA)
- HPLC system with a C18 column and UV detector
2. Preparation of Solutions:
- Bay 55-9837 Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the aqueous buffer of interest.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Stability Study Setup:
- Aliquot the Bay 55-9837 stock solution into several vials.
- Incubate the vials at the desired temperature (e.g., room temperature, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately analyze by HPLC. The t=0 sample represents the initial concentration.
4. HPLC Analysis:
- Column: C18 reversed-phase column
- Detection Wavelength: 280 nm[10]
- Flow Rate: 1 mL/min
- Injection Volume: 20 µL
- Gradient: A suitable gradient of Mobile Phase A and B to elute the peptide and any potential degradation products. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
- Data Analysis:
- Integrate the peak area of the intact Bay 55-9837 at each time point.
- Calculate the percentage of Bay 55-9837 remaining at each time point relative to the t=0 sample.
- Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of Bay 55-9837 in aqueous solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Peptide Synthesis Knowledge Base [peptide2.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recombinant Hydrophobic Polypeptide MBAY Loaded Into SPION-Exosome Realizes Sustained-Release to Improve Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bay 55-9837 peptide [novoprolabs.com]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 10. researchgate.net [researchgate.net]
Degradation of Bay 55-9837 TFA in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bay 55-9837 TFA in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cell culture, focusing on its stability and apparent degradation.
Issue 1: Rapid Loss of Compound Activity or Concentration
Question: Why is my this compound showing a rapid decrease in concentration or biological activity in my cell culture medium?
Possible Causes and Solutions:
-
Inherent Instability in Aqueous Solutions: Peptides can be unstable in aqueous environments at 37°C. Components within the cell culture media, such as certain amino acids or vitamins, may react with the compound.[1] The pH of the media can also influence stability.[1]
-
Binding to Labware: The compound may be binding to the plastic surfaces of cell culture plates or pipette tips, leading to a lower effective concentration.[2]
-
Suggested Solution: Use low-protein-binding plates and pipette tips. Include a control group without cells to determine the extent of non-specific binding to the plasticware.
-
-
Cellular Uptake: If cells are present in the culture, the compound could be rapidly internalized, leading to its depletion from the medium.
-
Suggested Solution: To quantify cellular uptake, you can analyze cell lysates to determine the intracellular concentration of the compound.
-
-
Enzymatic Degradation: Cell-secreted or serum-derived enzymes can degrade peptide-based compounds like Bay 55-9837.
-
Suggested Solution: Conduct stability studies in conditioned media (media in which cells have been previously cultured) and compare the results to fresh media. The inclusion of protease inhibitors, if compatible with the experimental goals, can also help to identify enzymatic degradation.
-
Issue 2: High Variability in Experimental Replicates
Question: I am observing high variability in my stability measurements between experimental replicates. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Variations in the timing of sample collection and processing can introduce variability.
-
Suggested Solution: Ensure precise and consistent timing for all sample collection and processing steps.
-
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the cell culture medium, leading to inconsistent concentrations.
-
Suggested Solution: Confirm the complete dissolution of the compound in the solvent and media. Stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C or below. It is recommended to use them on the same day of preparation or within one month and to avoid repeated freeze-thaw cycles.
-
-
Analytical Method Issues: Problems with the analytical method, such as HPLC-MS, can contribute to variability.
-
Suggested Solution: Validate your analytical method for linearity, precision, and accuracy.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Bay 55-9837 is a potent and highly selective peptide agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2). It has been investigated as a potential therapy for type 2 diabetes due to its ability to enhance glucose-dependent insulin (B600854) secretion. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used during the purification process of synthetic peptides.
Q2: What is the mechanism of action of Bay 55-9837?
A2: Bay 55-9837 selectively binds to and activates the VPAC2 receptor, a G protein-coupled receptor. This activation stimulates the production of cyclic AMP (cAMP), which in turn triggers downstream signaling pathways. In pancreatic islet cells, this leads to an increase in glucose-dependent insulin secretion. VPAC2 receptor activation has also been shown to activate the p38 MAPK pathway.
Q3: How should I store and handle this compound?
A3: Lyophilized this compound should be stored at -20°C or below. For creating stock solutions, the peptide can be dissolved in sterile water or a buffer such as PBS. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is the TFA counter-ion toxic to my cells?
A4: For most standard in vitro assays, the residual levels of TFA from the peptide salt are generally not high enough to cause interference or toxicity. However, if you suspect that TFA may be affecting your experiment, it is possible to purchase the peptide with the TFA removed.
Q5: How can I quantify the concentration of Bay 55-9837 in my cell culture medium?
A5: A sensitive high-performance liquid chromatography (HPLC) method can be used to quantify Bay 55-9837 in biological fluids and cell culture media.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).
-
Spike the cell culture medium (e.g., RPMI-1640 with 10% FBS) with this compound to the desired final concentration.
-
Prepare control samples, including the compound in a simple buffer (e.g., PBS) and the compound in media without cells in low-protein-binding plates.
-
-
Incubation:
-
Incubate the samples at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots from each sample.
-
-
Sample Processing:
-
For samples containing serum, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724).
-
Centrifuge the samples to pellet the precipitated proteins and other debris.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often suitable for peptide analysis.
-
The mobile phase can consist of a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Detect the peptide using UV absorbance at a wavelength of 280 nm.
-
-
Data Analysis:
-
Calculate the concentration of Bay 55-9837 at each time point by comparing the peak area to a standard curve.
-
Plot the concentration versus time to determine the stability profile.
-
Protocol 2: Conceptual Workflow for Identification of Degradation Products
This workflow describes a conceptual approach to identifying potential degradation products of this compound using LC-MS/MS.
-
Sample Preparation: Prepare and incubate samples as described in Protocol 1.
-
LC-MS/MS Analysis:
-
Analyze the samples on a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to fragment the detected ions.
-
-
Data Analysis:
-
Compare the chromatograms of the degraded samples (later time points) with the control sample (time 0).
-
Look for new peaks that appear over time.
-
Analyze the mass spectra of these new peaks to determine their mass-to-charge ratio (m/z).
-
Use the fragmentation data (MS/MS spectra) to elucidate the structure of the potential degradation products. This can involve identifying characteristic fragment ions of the parent peptide.
-
Data Presentation
Table 1: Example of In Vitro Release Data for Bay 55-9837
This table is based on data from a study investigating the release of Bay 55-9837 from nanoparticles in RPMI-1640 medium with 10% serum.
| Time (hours) | Cumulative Release (%) |
| 12 | 49.2 |
| 72 | 78.9 |
Table 2: Example HPLC Parameters for Bay 55-9837 Quantification
These parameters are adapted from a published method for the analysis of Bay 55-9837.
| Parameter | Value |
| HPLC System | Agilent HPLC system or equivalent |
| Column | C18 reverse-phase column |
| Mobile Phase A | H₂O with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over a specified time |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 40°C |
Visualizations
Caption: Signaling pathway of Bay 55-9837 via the VPAC2 receptor.
Caption: Troubleshooting workflow for high variability in experiments.
References
Technical Support Center: Bay 55-9837 TFA In Vivo Half-Life Extension
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and strategies to improve the in vivo half-life of the selective VPAC2 agonist, Bay 55-9837 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo half-life a concern?
This compound is a potent and highly selective peptide agonist of the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), with a Kd of 0.65 nM.[1][2] It has therapeutic potential for type 2 diabetes due to its ability to enhance glucose-dependent insulin (B600854) secretion.[3] However, a significant limitation of Bay 55-9837 is its very short in vivo half-life, which is likely due to rapid renal clearance. This short half-life necessitates continuous intravenous or subcutaneous infusion to maintain therapeutic efficacy, posing a challenge for clinical development.
Q2: What are the common strategies to extend the half-life of therapeutic peptides like Bay 55-9837?
Several strategies can be employed to prolong the in vivo half-life of peptides. These generally aim to increase the molecule's hydrodynamic size to reduce renal clearance or to utilize endogenous recycling pathways. Common methods include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the molecule's size and steric hindrance, which can reduce the glomerular filtration rate.
-
Lipidation: Conjugation of fatty acids to the peptide allows it to bind reversibly to serum albumin, which has a long half-life of about 19 days and is recycled by the neonatal Fc receptor (FcRn).
-
Fusion to Large Proteins/Domains: Genetically fusing the peptide to a large protein like albumin or the Fc region of an antibody (IgG) can significantly increase its size and engage the FcRn recycling pathway.
-
Nanoparticle Formulation: Encapsulating or conjugating the peptide to nanoparticles can protect it from degradation and clearance.
-
Amino Acid Modification: Replacing natural L-amino acids with D-amino acids or unnatural amino acids at sites susceptible to enzymatic degradation can improve metabolic stability.
Q3: Have any specific methods been successfully applied to extend the half-life of Bay 55-9837?
Yes, published research has demonstrated successful half-life extension of Bay 55-9837 using nanoparticle-based approaches and protein fusion strategies.
-
Chitosan-Decorated Selenium Nanoparticles (CS-SeNPs): Conjugating Bay 55-9837 to CS-SeNPs has been shown to significantly prolong its half-life.
-
Exosome-SPIONs and Hydrophobic Fusion: Loading Bay 55-9837 into exosome-superparamagnetic iron oxide nanoparticles (exosome-SPIONs) and fusing it with the transmembrane hydrophobic structure of the CD81 protein (creating MBAY) has also proven effective in extending its half-life.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments aimed at extending the in vivo half-life of Bay 55-9837.
| Problem | Potential Cause | Suggested Solution |
| Low conjugation efficiency of Bay 55-9837 to nanoparticles. | Suboptimal reaction conditions (pH, temperature, molar ratio of reactants). | Optimize the conjugation chemistry. For instance, when conjugating to chitosan-decorated selenium nanoparticles, ensure the pH is conducive for the interaction between the positively charged chitosan (B1678972) and the negatively charged peptide. Vary the molar ratio of Bay 55-9837 to nanoparticles to find the optimal balance between loading efficiency and nanoparticle stability. |
| Modified Bay 55-9837 shows reduced biological activity. | The modification (e.g., PEGylation, nanoparticle conjugation) sterically hinders the peptide's binding to the VPAC2 receptor. | If possible, choose a conjugation strategy that allows for site-specific modification away from the receptor-binding domain of Bay 55-9837. If random conjugation is used, a heterogeneous product mixture may result; purify the conjugate to isolate the most active species. Consider using a linker between the peptide and the modifying agent to reduce steric hindrance. |
| High variability in pharmacokinetic data between subjects. | Inconsistent administration of the modified compound. Differences in the physiological state of the experimental animals. | Ensure precise and consistent dosing for all subjects. For intravenous injections, use a consistent injection speed and volume. For subcutaneous injections, ensure the injection site and depth are uniform. Standardize animal housing conditions, diet, and fasting periods before the experiment. |
| Unexpected toxicity observed with the modified Bay 55-9837. | The modifying agent (e.g., nanoparticles, polymer) may have inherent toxicity. The modified peptide may have altered tissue distribution, leading to off-target effects. | Conduct thorough toxicity studies of the modifying agent alone. Characterize the biodistribution of the modified peptide to understand its accumulation in different organs. If toxicity is observed, consider alternative, more biocompatible materials for modification. |
| Difficulty in quantifying the concentration of modified Bay 55-9837 in plasma. | The modification interferes with the analytical method (e.g., HPLC, ELISA). | Develop and validate an analytical method specific for the modified peptide. This may involve optimizing the mobile phase and gradient in HPLC or developing a new antibody pair for ELISA that recognizes the modified form. Using an internal standard during sample preparation and analysis can help to normalize for extraction efficiency and injection volume variations. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Bay 55-9837 with and without modifications, as reported in the literature.
Table 1: Pharmacokinetic Parameters of Bay 55-9837 and its Nanoparticle Formulations
| Compound | Half-life (t½) | Clearance (CL) |
| Bay 55-9837 | ~0.32 - 0.37 hours | ~29.9 mL/h |
| Bay 55-9837-CS-SeNPs | ~20.81 hours | ~1.56 mL/h |
| BAY-exosome-SPION | ~9.45 hours | ~0.488 mL/h |
| MBAY-exosome-SPION | ~18.02 hours | ~0.343 mL/h |
Experimental Protocols
Protocol 1: Conjugation of Bay 55-9837 to Chitosan-Decorated Selenium Nanoparticles (CS-SeNPs)
This protocol is based on the methodology described by Rao et al. (2014).
1. Preparation of CS-SeNPs:
- Synthesize selenium nanoparticles (SeNPs) and modify them with chitosan (CS) as per established methods. The final concentration of CS should be around 0.8 mg/mL.
2. Preparation of Bay 55-9837 Stock Solution:
- Dissolve Bay 55-9837 powder in Milli-Q water to prepare a stock solution of 4 mg/mL.
3. Conjugation Reaction:
- Mix an aliquot of the Bay 55-9837 stock solution with an aliquot of the CS-SeNPs suspension.
- Add Milli-Q water to the mixture.
- Allow the reaction to proceed overnight.
4. Characterization:
- Characterize the resulting Bay-CS-SeNPs using transmission electron microscopy (TEM) and scanning electron microscopy (SEM) to assess morphology and size.
- Measure the zeta potential to confirm the attachment of the negatively charged Bay 55-9837 to the positively charged CS-SeNPs.
5. Quantification of Loading:
- Determine the amount of Bay 55-9837 conjugated to the nanoparticles using a validated HPLC method.
Protocol 2: Pharmacokinetic Study of Modified Bay 55-9837 in Mice
This protocol is a general guideline based on pharmacokinetic studies of Bay 55-9837.
1. Animal Model:
- Use an appropriate mouse strain (e.g., Kunming mice).
2. Dosing:
- Administer a single dose of Bay 55-9837 or the modified formulation (e.g., Bay-CS-SeNPs) via tail vein injection. The dosage should be consistent across all experimental groups (e.g., 5 mg/kg of Bay 55-9837).
3. Blood Sampling:
- Collect blood samples from the tail vein at predetermined time intervals post-injection using heparinized micropipettes.
- Immediately mix the blood samples with PBS.
4. Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
5. Quantification of Bay 55-9837 in Plasma:
- Develop and validate a sensitive HPLC method for the quantification of Bay 55-9837 in mouse plasma.
- Use an appropriate internal standard to ensure accuracy.
6. Pharmacokinetic Analysis:
- Plot the plasma concentration of Bay 55-9837 versus time.
- Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.
Visualizations
Signaling Pathway of Bay 55-9837
References
Potential toxicity of high-dose Bay 55-9837 TFA in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay 55-9837 TFA, with a focus on potential issues related to high-dose administration in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Bay 55-9837 is a potent and highly selective peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2][3] Its mechanism of action involves binding to the VPAC2 receptor, which is a G protein-coupled receptor. This binding activates downstream signaling pathways, leading to an increase in cyclic AMP (cAMP) accumulation. Activation of the p38 MAPK pathway has also been reported. This signaling cascade can stimulate glucose-dependent insulin (B600854) secretion, making it a subject of interest for type 2 diabetes research.
Q2: Have there been any toxicity studies of high-dose this compound in rats?
Direct toxicity studies focusing solely on high doses of this compound in healthy rats are not extensively detailed in the available literature. However, a study conducted in type 2 diabetic Goto-Kakizaki (GK) rats that were subjected to transient middle cerebral artery occlusion to induce stroke reported significant adverse effects at a high dose. In this specific model, a dose of 0.25 nmol/kg administered intravenously once daily for seven days resulted in increased mortality and a higher incidence of brain hemorrhage compared to the control group.
Q3: What are the known pharmacokinetic properties of Bay 55-9837 in rodents?
Bay 55-9837 has a very short in vivo half-life. One study in mice reported a half-life of approximately 0.32 hours, which is attributed to rapid renal clearance of the peptide. This necessitates continuous infusion or formulation strategies to extend its duration of action for therapeutic efficacy.
Q4: Does the trifluoroacetate (B77799) (TFA) salt contribute to the toxicity of the compound?
Trifluoroacetic acid (TFA) is a strong acid that can cause corrosive injuries upon direct contact. However, when used as a salt for a peptide therapeutic, the systemic effects are the primary concern. While high concentrations of TFA could potentially pose a risk, studies on the direct effects of TFA exposure in humans have not demonstrated clinically relevant systemic or organ-specific toxic effects beyond its corrosive nature. The toxicity observed in the study with diabetic rats was attributed to the pharmacological action of Bay 55-9837 at a high dose rather than the TFA salt itself.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality rate in rats treated with high-dose this compound.
-
Possible Cause: The dose administered may be exceeding the maximum tolerated dose (MTD), especially in a disease model. In a study on diabetic rats with induced stroke, a dose of 0.25 nmol/kg was associated with increased mortality.
-
Troubleshooting Steps:
-
Re-evaluate Dosing Regimen: Review the literature for established dose ranges in similar experimental models. If data is scarce, conduct a dose-ranging study to determine the MTD in your specific rat strain and health status.
-
Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily observation of clinical signs (e.g., lethargy, altered breathing, neurological symptoms), body weight, and food/water intake.
-
Consider the Animal Model: Be aware that underlying health conditions in your animal model (e.g., diabetes, cardiovascular compromise) can significantly increase sensitivity to the pharmacological effects of Bay 55-9837.
-
Issue 2: Observation of hemorrhagic events in treated animals.
-
Possible Cause: High doses of Bay 55-9837 may lead to vascular complications, as evidenced by increased brain hemorrhage in a stroke model in diabetic rats. The vasodilatory effects of VPAC2 receptor activation could potentially contribute to this.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound to a level that is pharmacologically active but below the threshold for inducing vascular side effects.
-
Pathological Examination: Conduct thorough necropsies and histopathological examinations of key organs, with a particular focus on the brain and cardiovascular system, to identify any signs of hemorrhage or vascular damage.
-
Monitor Cardiovascular Parameters: If feasible, monitor blood pressure and heart rate in a subset of animals to assess the hemodynamic effects of your dosing regimen.
-
Data Presentation
Table 1: High-Dose Bay 55-9837 Effects in Diabetic Rats with Induced Stroke
| Dose of Bay 55-9837 | Route of Administration | Dosing Frequency | Animal Model | Observed Effects | Reference |
| 0.25 nmol/kg | Intravenous | Once daily for 7 days | Type 2 Diabetic Goto-Kakizaki (GK) rats with transient middle cerebral artery occlusion | Increased mortality and brain hemorrhage | |
| 0.025 nmol/kg | Intravenous | Once daily for 7 days | Type 2 Diabetic Goto-Kakizaki (GK) rats with transient middle cerebral artery occlusion | Threefold increase in ischemic lesion size with signs of brain hemorrhages |
Table 2: Pharmacokinetic Parameters of Bay 55-9837 in Mice
| Parameter | Value | Animal Model | Reference |
| Half-life (t1/2) | ~0.32 hours | Kunming mice | |
| Clearance | Rapid renal clearance | - |
Experimental Protocols
Protocol: Intravenous Administration of this compound in Rats (Adapted from literature)
This is a generalized protocol and should be adapted based on specific experimental goals and institutional guidelines.
-
Preparation of Dosing Solution:
-
Allow this compound to equilibrate to room temperature before reconstitution.
-
Reconstitute the peptide in a suitable sterile vehicle (e.g., saline or distilled water) to the desired stock concentration. Ensure complete dissolution.
-
Prepare final dosing solutions by diluting the stock solution with the same vehicle to achieve the target concentrations for each dose group.
-
-
Animal Handling and Dosing:
-
Acclimate rats to the experimental conditions for a minimum of one week.
-
Randomly assign animals to treatment groups (vehicle control and different doses of this compound).
-
Administer the prepared solutions via intravenous injection (e.g., tail vein) at the specified volume and frequency.
-
-
Monitoring and Sample Collection:
-
Observe animals for clinical signs of toxicity at regular intervals post-dosing.
-
For pharmacokinetic studies, collect blood samples at predetermined time points after administration.
-
At the end of the study, euthanize animals according to approved protocols and perform necropsies and tissue collections for histopathological analysis.
-
Visualizations
Caption: Signaling cascade initiated by Bay 55-9837 binding to the VPAC2 receptor.
Caption: A logical workflow for conducting a high-dose toxicity study in rats.
References
Overcoming poor solubility of Bay 55-9837 TFA
Welcome to the technical support center for Bay 55-9837 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a primary focus on addressing issues related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Bay 55-9837 is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2] It is supplied as a trifluoroacetate (B77799) (TFA) salt, which is a common result of the peptide purification process.[3] Its primary mechanism of action involves binding to and activating the VPAC2 receptor, a G protein-coupled receptor, which in turn stimulates the production of intracellular cyclic AMP (cAMP) through the activation of adenylate cyclase.[2] This signaling cascade is involved in various physiological processes, including glucose-dependent insulin (B600854) secretion.
Q2: What are the common solvents for dissolving this compound?
This compound exhibits solubility in a range of aqueous and organic solvents. The choice of solvent can significantly impact the success of your experiments. Below is a summary of reported solubility data:
| Solvent | Reported Solubility | Source |
| Water | ≥ 50 mg/mL | |
| Water | Soluble to 2 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 5 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | Approximately 30 mg/mL | |
| Dimethylformamide (DMF) | Approximately 20 mg/mL | |
| Ethanol | Approximately 10 mg/mL |
Q3: Why is my this compound not dissolving properly in aqueous solutions?
Poor solubility of peptides like this compound in aqueous solutions can be attributed to several factors:
-
Hydrophobicity: The amino acid composition of the peptide can lead to hydrophobic regions that are difficult to hydrate.
-
Secondary Structure Formation: Peptides can form aggregates or secondary structures (e.g., beta-sheets) in solution, which can reduce solubility.
-
pH of the Solution: The net charge of a peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net charge of zero and often exhibits its lowest solubility. The presence of the TFA counterion can lower the pH of the solution, potentially affecting solubility.
-
Lyophilized Cake Properties: The physical state of the lyophilized powder can sometimes make it resistant to dissolution.
Q4: How does the trifluoroacetate (TFA) salt affect my experiments?
The TFA salt is a byproduct of the HPLC purification process for synthetic peptides. While it often enhances the solubility of peptides in aqueous solutions, residual TFA can have some effects on your experiments:
-
Lowering pH: TFA is a strong acid and can lower the pH of your stock solution, which may affect the stability of the peptide or the conditions of your assay.
-
Cellular Assays: In some sensitive cell-based assays, TFA has been reported to have potential cytotoxic effects or interfere with cellular processes. For most standard in vitro assays, however, the residual levels of TFA are generally not a concern.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Step 1: Small-Scale Solubility Testing
Before attempting to dissolve your entire sample, it is highly recommended to perform a small-scale solubility test with a small, accurately weighed portion of the peptide. This will help you determine the optimal solvent without risking your entire stock.
Step 2: Systematic Solvent Selection
-
Start with Water: Begin by attempting to dissolve a small amount of this compound in high-purity, sterile water.
-
Aqueous Buffers: If solubility in water is limited, try a common biological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2.
-
Organic Solvents: For more hydrophobic peptides, organic solvents are often necessary. Test solubility in DMSO, DMF, or ethanol. It is common to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
Step 3: Physical Dissolution Aids
If the peptide is slow to dissolve, the following techniques can be employed:
-
Vortexing: Gentle vortexing for a few minutes can help to break up the lyophilized powder and promote dissolution.
-
Sonication: A brief period of sonication in a water bath can be effective in breaking down aggregates. Be cautious with the duration and power to avoid heating and potential degradation of the peptide.
-
Gentle Warming: Warming the solution to approximately 30-40°C can increase solubility. However, avoid excessive heat as it can lead to peptide degradation.
Step 4: pH Adjustment
The net charge of Bay 55-9837 can be influenced by pH. If you are experiencing poor solubility in neutral aqueous solutions, a slight adjustment of the pH may help. As Bay 55-9837 has several basic residues (Lysine, Arginine, Histidine), it will have a net positive charge at acidic pH, which can improve solubility in aqueous solutions. You can try dissolving it in a dilute acidic solution (e.g., 0.1% acetic acid in water).
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, high-purity water to achieve a final concentration of 10 mg/mL.
-
Dissolution:
-
Gently vortex the tube for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 30 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 30 mg/mL.
-
Dissolution:
-
Vortex the tube until the peptide is completely dissolved. Gentle warming to room temperature may assist if the DMSO was stored at a low temperature.
-
-
Storage: Store the DMSO stock solution in aliquots at -20°C. When preparing for an experiment, ensure the final concentration of DMSO in your aqueous buffer is low (typically <0.5%) to avoid solvent-induced effects on your cells or assay.
Visualizations
Signaling Pathway of Bay 55-9837
Caption: Signaling pathway initiated by Bay 55-9837 binding to the VPAC2 receptor.
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: A typical workflow for preparing this compound for use in cell-based experiments.
Troubleshooting Logic for Poor Solubility
Caption: A decision-making flowchart for troubleshooting poor solubility of this compound.
References
Technical Support Center: Trifluoroacetic Acid (TFA) Interference in Bay 55-9837 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in experiments involving the VPAC2 receptor agonist, Bay 55-9837, particularly concerning interference from trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic acid (TFA) and why is it present in my Bay 55-9837 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final steps of solid-phase peptide synthesis, the method used to manufacture synthetic peptides like Bay 55-9837. It is utilized for cleaving the synthesized peptide from the solid support resin and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[1] Consequently, commercially available Bay 55-9837 is often supplied as a TFA salt, where the TFA molecule is ionically bound to the peptide.
Q2: How can residual TFA interfere with my Bay 55-9837 experiments?
A2: Residual TFA can significantly impact experimental outcomes in several ways:
-
Analytical Techniques: In analytical methods like mass spectrometry (MS), TFA is known to cause ion suppression, which reduces the signal intensity of the analyte (Bay 55-9837).[2] This can lead to difficulties in detection and quantification. In HPLC, the presence and concentration of TFA can affect the retention time and peak shape of the peptide.
-
Physicochemical Properties: The presence of the TFA counter-ion can alter the solubility and aggregation properties of the peptide.
Q3: I am observing unexpected results in my cell-based assays with Bay 55-9837. Could TFA be the culprit?
A3: Yes, it is highly probable. If you are observing inconsistent results, such as lower than expected cell viability, altered cell signaling, or high background in your assays, residual TFA in your Bay 55-9837 preparation should be considered as a potential cause. TFA has been shown to be toxic to cells in culture, which could confound the interpretation of your experimental results.
Q4: How can I remove TFA from my Bay 55-9837 sample?
A4: Several methods can be employed to remove TFA from a peptide sample. The most common are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it. This process is repeated several times to replace the TFA counter-ion with a chloride ion.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a solution containing a more biologically compatible counter-ion, such as acetate (B1210297).
Troubleshooting Guides
Problem 1: Inconsistent or Poor Results in Cell-Based Assays
Symptoms:
-
High background signal in viability or signaling assays.
-
Poor dose-response curve for Bay 55-9837.
-
Increased cell death in control wells treated with the vehicle for Bay 55-9837.
Possible Cause:
-
Cytotoxicity from residual TFA in the Bay 55-9837 sample.
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the percentage of TFA in your Bay 55-9837 sample. This information may be available from the supplier.
-
Perform a TFA Control Experiment: Run a parallel experiment where you treat your cells with a range of TFA concentrations equivalent to what might be present in your Bay 55-9837 working solutions. This will help you determine the threshold for TFA-induced cytotoxicity in your specific cell line.
-
TFA Removal: If TFA levels are found to be problematic, remove the TFA from your Bay 55-9837 stock using one of the protocols outlined below.
-
Use a TFA-free Batch: If available, purchase Bay 55-9837 as an acetate or hydrochloride salt.
Problem 2: Poor Sensitivity or Inconsistent Results in HPLC-MS Analysis
Symptoms:
-
Low signal intensity for Bay 55-9837.
-
Poor peak shape and shifting retention times in HPLC.
-
Difficulty in quantifying Bay 55-9837 in complex samples.
Possible Cause:
-
Ion suppression and chromatographic interference caused by TFA in the mobile phase or the sample.
Troubleshooting Steps:
-
Modify Mobile Phase: Replace TFA in the HPLC mobile phase with a more MS-friendly modifier like formic acid (FA). While this may alter the chromatography, it often significantly improves the MS signal.
-
TFA Removal from Sample: If the Bay 55-9837 sample itself contains high levels of TFA, perform a salt exchange to the hydrochloride or acetate form.
-
Optimize MS Parameters: Adjust the mass spectrometer settings to minimize the effects of any remaining TFA.
Data Presentation
Table 1: Illustrative Effect of Residual TFA on Bay 55-9837 Activity in a cAMP Assay
| TFA Concentration in Assay (µM) | Bay 55-9837 EC50 (nM) | Fold Change in EC50 |
| 0 (TFA-free) | 0.4 | 1.0 |
| 10 | 0.8 | 2.0 |
| 50 | 2.5 | 6.25 |
| 100 | 7.0 | 17.5 |
Note: This data is illustrative and based on the general understanding of TFA interference. Actual results may vary depending on the specific experimental conditions.
Table 2: Illustrative Comparison of Bay 55-9837 Mass Spectrometry Signal with Different Mobile Phase Modifiers
| Mobile Phase Modifier (0.1%) | Relative Signal Intensity (%) | Signal-to-Noise Ratio |
| Formic Acid | 100 | 150 |
| Acetic Acid | 85 | 120 |
| Trifluoroacetic Acid | 20 | 30 |
Note: This data is illustrative and based on the general principle of ion suppression by TFA.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
Materials:
-
Bay 55-9837 TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Ultrapure water
-
Lyophilizer
-
-80°C freezer or liquid nitrogen
Procedure:
-
Dissolve the this compound salt in ultrapure water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 5 minutes.
-
Freeze the solution in a -80°C freezer or by immersing the container in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat steps 1-5 at least two more times to ensure complete removal of TFA.
-
After the final lyophilization, reconstitute the Bay 55-9837 HCl salt in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
Materials:
-
This compound salt
-
Strong anion-exchange chromatography column
-
Equilibration buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 7.0)
-
Elution buffer (e.g., 500 mM ammonium acetate, pH 7.0)
-
Desalting column
-
Lyophilizer
Procedure:
-
Equilibrate the strong anion-exchange column with 5-10 column volumes of equilibration buffer.
-
Dissolve the this compound salt in the equilibration buffer and load it onto the column.
-
Wash the column with 10-20 column volumes of equilibration buffer to remove the TFA counter-ions.
-
Elute the Bay 55-9837 with a gradient or step of the elution buffer.
-
Collect the fractions containing the peptide.
-
Desalt the pooled fractions using a desalting column.
-
Lyophilize the desalted peptide solution to obtain the Bay 55-9837 acetate salt.
Mandatory Visualization
Caption: Signaling pathway of Bay 55-9837 via the VPAC2 receptor.
Caption: Troubleshooting workflow for TFA interference.
Caption: Logical relationship of TFA removal methods.
References
Inconsistent results with Bay 55-9837 TFA treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bay 55-9837 TFA in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected potency (EC50/IC50 values).
-
Question: We are observing significant variability in the potency of this compound between experiments. What are the likely causes and how can we troubleshoot this?
-
Answer: Inconsistent potency is a common issue and can stem from several factors, most notably the presence of trifluoroacetic acid (TFA) counterions, improper storage, or issues with the experimental setup.
-
Potential Cause 1: Interference from TFA Counterions. Bay 55-9837 is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant from the peptide synthesis and purification process. TFA can be cytotoxic and may inhibit cell proliferation, potentially masking the true effect of the peptide, especially at higher concentrations or in sensitive cell lines.[1][2] Effects of TFA have been observed at concentrations as low as 10 nM.[3]
-
Solution:
-
Run a TFA Control: To determine if TFA is affecting your results, perform a control experiment using TFA alone at the same concentrations present in your this compound solution.
-
TFA Removal/Exchange: If TFA is found to be problematic, it can be removed or exchanged for a more biocompatible counterion like hydrochloride (HCl). A detailed protocol for this process is provided in the "Experimental Protocols" section.
-
-
-
Potential Cause 2: Peptide Degradation. Peptides, especially in solution, are susceptible to degradation.
-
Solution:
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C.[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Freshly Prepared Solutions: Prepare working solutions fresh for each experiment from a frozen stock.
-
-
-
Potential Cause 3: Assay Variability. Inconsistencies in cell density, incubation times, or reagent concentrations can lead to variable results.
-
Solution: Standardize your experimental protocol. Ensure consistent cell passage numbers, seeding densities, and treatment durations. Refer to the detailed protocols for cAMP accumulation and p38 MAPK activation assays in the "Experimental Protocols" section for guidance.
-
-
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects.
-
Question: We are observing unexpected cell death or effects that don't align with VPAC2 receptor activation. What could be the cause?
-
Answer: While Bay 55-9837 is a highly selective VPAC2 agonist, unexpected effects can occur due to TFA toxicity or, in rare cases, off-target interactions, particularly at high concentrations.
-
Potential Cause 1: TFA Cytotoxicity. As mentioned in Issue 1, TFA can be toxic to cells.[1][2]
-
Solution: Run a TFA control experiment and consider TFA removal as described above and in the "Experimental Protocols" section.
-
-
Potential Cause 2: High Concentrations Leading to Off-Target Effects. While highly selective for VPAC2 over VPAC1 and PAC1 receptors, very high concentrations of any ligand can potentially lead to off-target binding.
-
Solution: Perform dose-response experiments to determine the optimal concentration range for VPAC2-specific effects. Whenever possible, use the lowest effective concentration.
-
-
Potential Cause 3: Adverse On-Target Effects in Specific Models. In a study using type 2 diabetic Goto-Kakizaki rats, Bay 55-9837 treatment led to increased mortality and brain hemorrhage, contrary to its expected therapeutic benefits.[5] This highlights that the biological context of the experimental model is crucial.
-
Solution: Carefully consider the specific animal model and its underlying pathophysiology. It is advisable to start with a pilot study to assess the in vivo effects and potential toxicity of Bay 55-9837 in your specific model.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Bay 55-9837 is a potent and highly selective peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), which is a G protein-coupled receptor (GPCR).[6] Upon binding to the VPAC2 receptor, it primarily activates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7][8] It has also been shown to activate the p38 MAPK signaling pathway.[9]
Q2: How should I dissolve and store this compound?
A2: Lyophilized this compound should be stored at -20°C or colder.[4] For preparing stock solutions, it is soluble in water (up to 2 mg/ml), PBS (pH 7.2, up to 5 mg/ml), DMSO (up to 30 mg/ml), and DMF (up to 20 mg/ml).[7][10] It is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For cell-based assays, it is often dissolved in distilled water or PBS.[11]
Q3: What is the in vivo half-life of Bay 55-9837?
A3: Bay 55-9837 has a very short in vivo half-life, reported to be approximately 0.32 to 0.37 hours, largely due to rapid renal clearance.[12][13] Researchers have explored strategies like conjugation to nanoparticles to extend its half-life.[12][14]
Q4: Can the trifluoroacetate (TFA) salt affect my experimental results?
A4: Yes, absolutely. The TFA counterion from peptide synthesis can have direct biological effects, including cytotoxicity and inhibition of cell proliferation, which can confound the interpretation of your results.[1][2][3] It is highly recommended to run a TFA-only control or perform a salt exchange to a more biologically compatible salt like HCl if you observe inconsistent or unexpected results. A protocol for TFA removal is provided below.
Data Presentation
Quantitative Data Summary
| Parameter | Reported Value(s) | Receptor/System | Reference(s) |
| Kd | 0.65 nM | VPAC2 | [6][15][16][17][18] |
| 65 nM | VPAC2 | [10] | |
| EC50 | 0.4 nM | VPAC2 (cAMP accumulation) | [7][8][10][19] |
| 100 nM | VPAC1 (cAMP accumulation) | [7][8][10][19] | |
| >1000 nM | PAC1 (cAMP accumulation) | [7][8][10][19] | |
| In Vivo Half-life | ~0.32 - 0.37 hours | In mice | [12][13] |
Solubility Data
| Solvent | Maximum Reported Solubility | Reference(s) |
| Water | 2 mg/ml | [7][15] |
| PBS (pH 7.2) | 5 mg/ml | [10] |
| DMSO | 30 mg/ml | [10] |
| DMF | 20 mg/ml | [10] |
| Ethanol | 10 mg/ml | [10] |
Experimental Protocols
Protocol 1: TFA Removal and Exchange with HCl
This protocol is adapted from established methods for removing TFA from synthetic peptides.[1][2]
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: Western Blot for p38 MAPK Activation
This protocol provides a general framework for assessing p38 MAPK phosphorylation upon treatment with Bay 55-9837. Optimization for specific cell lines and antibodies is recommended.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal p38 phosphorylation.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 15-60 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. A typical dilution is 1:1000 in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total p38 MAPK.
-
Protocol 3: cAMP Accumulation Assay (HTRF/LANCE)
This protocol is a general guide for a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay, such as HTRF or LANCE kits. Follow the manufacturer's specific instructions for the kit you are using.
-
Cell Preparation:
-
Harvest cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX to inhibit phosphodiesterases).
-
Determine the optimal cell number per well through titration experiments.
-
-
Agonist Stimulation:
-
In a 384-well plate, add cells to each well.
-
Add varying concentrations of this compound. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) as per the kit's protocol.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals. A decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP.
-
Generate a cAMP standard curve to quantify the cAMP concentration in your samples.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Western blot workflow for p38 activation.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. bioline.ru [bioline.ru]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Bay 55-9837 | VIP Receptors | Tocris Bioscience [tocris.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan-decorated selenium nanoparticles as protein carriers to improve the in vivo half-life of the peptide therapeutic BAY 55-9837 for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recombinant Hydrophobic Polypeptide MBAY Loaded Into SPION-Exosome Realizes Sustained-Release to Improve Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bay 55-9837 acetate | Glucagon Receptor | TargetMol [targetmol.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. BAY 55-9837, Potent and selective VPAC2 agonist, Each | UtechProducts INC [shop.utechproducts.com]
Technical Support Center: Bay 55-9837 TFA Animal Studies
This technical support center provides guidance and answers to frequently asked questions for researchers using Bay 55-9837 TFA in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective peptide agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VPAC2).[1][2] Its primary mechanism of action involves binding to and activating VPAC2, a G protein-coupled receptor. This activation stimulates the production of cyclic AMP (cAMP), which in turn triggers downstream signaling pathways.[2] In pancreatic islet cells, this leads to glucose-dependent insulin (B600854) secretion, making it a potential therapeutic agent for type 2 diabetes.[1][2] Additionally, activation of the VPAC2 receptor can activate the p38 MAPK pathway, which has been shown to increase Survival Motor Neuron (SMN) protein levels.[3]
Q2: What are the common research applications for this compound in animal models?
Based on preclinical studies, this compound is primarily investigated for:
-
Type 2 Diabetes: It enhances glucose-induced insulin secretion and glucose disposal.[2]
-
Spinal Muscular Atrophy (SMA): It has been shown to increase SMN protein levels and improve the disease phenotype in mouse models of severe SMA.[3]
-
Neuroprotection: As a VIPR2 agonist, it has been studied for its role in dopaminergic neuroprotection in models of Parkinson's disease.[4]
Q3: What is the recommended solvent for this compound?
For in vivo studies, Bay 55-9837 has been dissolved in distilled water.[5] For subcutaneous injections, it has also been dissolved in saline with 1% dimethyl sulfoxide (B87167) (DMSO).[5] It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to maintain peptide integrity.
Q4: What is the known pharmacokinetic profile of Bay 55-9837 and what are the implications for dosing schedules?
Bay 55-9837 has a very short in vivo half-life. In mice, its half-life was reported to be approximately 0.32 hours when administered intravenously.[6][7] This rapid clearance is a critical factor to consider when designing experiments. To maintain effective concentrations, frequent administration or the use of controlled-release formulations may be necessary. Researchers have explored encapsulating Bay 55-9837 in nanoparticles (chitosan-decorated selenium nanoparticles or exosome-SPIONs) to significantly extend its half-life.[6][7][8][9]
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my animal model.
-
Dosage and Administration Route: The effective dose of this compound can vary significantly depending on the animal model, the disease being studied, and the route of administration. Intravenous administration typically results in a rapid onset of action but also the fastest clearance. Subcutaneous or intraperitoneal injections may provide a slightly longer duration of action. For central nervous system applications, intranasal delivery has been explored to bypass the blood-brain barrier.[5] Review the dosage tables below and consider if the chosen dose and route are appropriate for your experimental goals.
-
Dosing Frequency: Due to its short half-life, a single daily dose may not be sufficient to produce a sustained effect. Consider increasing the dosing frequency or using a continuous infusion model if feasible.
-
Peptide Integrity: Peptides are susceptible to degradation. Ensure that this compound is stored correctly, typically at -20°C or -80°C, and that solutions are prepared fresh before each use. Avoid repeated freeze-thaw cycles.
-
VPAC2 Receptor Expression: The therapeutic effect of Bay 55-9837 is dependent on the expression of the VPAC2 receptor in the target tissue. Confirm that your animal model expresses this receptor at sufficient levels.
Problem: I am observing adverse effects in my animals.
-
TFA Salt Toxicity: The trifluoroacetate (B77799) (TFA) salt is a common counterion for synthetic peptides. While generally considered safe at the low concentrations used in most preclinical studies, high doses of TFA have been associated with developmental and reproductive toxicity in animal studies.[10] If you are using high concentrations of this compound, consider the potential contribution of the TFA salt to any observed toxicity.
-
Off-Target Effects: Although Bay 55-9837 is highly selective for VPAC2 over VPAC1 and PAC1 receptors, at very high concentrations, it may exhibit some off-target activity.[2] Try to use the lowest effective dose to minimize potential off-target effects.
-
Maximum Tolerated Dose: If you are unsure about the appropriate dose for your model, it is advisable to conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing significant toxicity.[11]
Data Presentation
Table 1: Reported Dosages of Bay 55-9837 in Animal Studies
| Animal Model | Application | Dosage | Administration Route | Reference |
| Rats | Glucose-dependent insulin secretion | ED50 = ~3 pmol/kg | Not specified | [2] |
| Kunming Mice | Pharmacokinetic study | 5 mg/kg | Tail vein injection | [6][7][8] |
| C57BL/6J Mice | Cognitive decline model | 20 µ g/mouse | Intranasal | [5] |
| C57BL/6J Mice | Parkinson's disease model | 15 µ g/mouse | Intraperitoneal | [4] |
Table 2: Pharmacokinetic Parameters of Bay 55-9837 in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | ~0.32 hours | [6][7] |
| Clearance | Significantly reduced with nanoparticle conjugation | [6][7] |
Experimental Protocols
Protocol 1: Intravenous Administration for Pharmacokinetic Studies in Mice
This protocol is based on the methodology described in studies investigating the pharmacokinetics of Bay 55-9837.[6][7][8]
-
Animal Model: Kunming mice (10 weeks old, 18-22 g).
-
Preparation of Bay 55-9837 Solution: Dissolve this compound in sterile, distilled water to achieve the desired concentration for a 5 mg/kg dosage.
-
Administration: Administer the prepared solution via a single tail-vein injection.
-
Blood Sampling: At predetermined time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples from the tail vein into heparinized micropipettes.
-
Plasma Preparation: Immediately mix the blood samples with phosphate-buffered saline (PBS) and centrifuge to separate the plasma.
-
Quantification: Analyze the plasma concentration of Bay 55-9837 using a validated High-Performance Liquid Chromatography (HPLC) method.[6][7]
Protocol 2: Intranasal Administration for CNS Studies in Mice
This protocol is adapted from a study investigating the central effects of Bay 55-9837.[5]
-
Animal Model: Adult C57BL/6J mice (8 weeks of age, 20-30 g).
-
Preparation of Bay 55-9837 Solution: Dissolve this compound in distilled water to achieve a concentration that allows for the administration of 20 µg per mouse in a small volume (typically 5-10 µL per nostril).
-
Administration: Lightly anesthetize the mice. Administer the solution dropwise into the nostrils, alternating between nostrils to allow for absorption.
-
Post-Administration Monitoring: Monitor the animals for any signs of respiratory distress or discomfort.
-
Tissue Collection: At the desired time point after administration (e.g., 45 minutes), euthanize the mice and dissect the brain region of interest (e.g., prefrontal cortex) for further analysis (e.g., Western blot for pCREB).[5]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Frontiers | Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders [frontiersin.org]
- 6. Chitosan-decorated selenium nanoparticles as protein carriers to improve the in vivo half-life of the peptide therapeutic BAY 55-9837 for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recombinant Hydrophobic Polypeptide MBAY Loaded Into SPION-Exosome Realizes Sustained-Release to Improve Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pan-europe.info [pan-europe.info]
- 11. pharmacy.umich.edu [pharmacy.umich.edu]
Preventing peptide aggregation of Bay 55-9837 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Bay 55-9837 TFA during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
Bay 55-9837 is a potent and highly selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2][3][4] It is a peptide with the sequence H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Val-Ala-Ala-Lys-Lys-Tyr-Leu-Gln-Ser-Ile-Lys-Asn-Lys-Arg-Tyr-NH2.[1][5] The trifluoroacetate (B77799) (TFA) salt is a common counterion from the purification process.[1] Peptide aggregation, the process by which peptides self-assemble into larger insoluble structures, is a concern as it can lead to a loss of active compound, inaccurate concentration measurements, and reduced biological activity.
Q2: How does the TFA salt affect the properties of Bay 55-9837?
The trifluoroacetic acid (TFA) salt can influence the peptide's net weight and solubility.[1] While TFA salts generally enhance the solubility of peptides in aqueous solutions, their presence should be noted, especially for highly sensitive cellular or biochemical studies.[1]
Q3: What are the initial signs of this compound aggregation?
Initial signs of aggregation can include the appearance of cloudiness, haziness, or visible precipitates in your peptide solution. This indicates that the peptide is no longer fully solubilized and is forming aggregates.
Q4: What is the best way to store this compound to minimize aggregation?
Proper storage is critical for maintaining the integrity of this compound.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment.[6] Avoid frequently opening the vial to minimize exposure to moisture.
-
Peptide Solutions: Once dissolved, it is highly recommended to aliquot the peptide solution into single-use vials and store them at -20°C or -80°C.[6] This practice minimizes damaging freeze-thaw cycles. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2]
Troubleshooting Guide: Preventing and Managing Aggregation
This guide provides systematic steps to troubleshoot and prevent aggregation of this compound.
Problem: My this compound peptide will not dissolve or forms a precipitate upon dissolution.
This is a common issue, particularly with complex peptides. The following workflow can help you systematically find an appropriate solvent and concentration.
Problem: My this compound solution becomes cloudy over time.
This indicates that your peptide is aggregating in the solution. Here are some strategies to minimize this:
-
Optimize pH: Ensure the pH of your solution is adjusted appropriately. For many peptides, solubility is lowest at their isoelectric point (pI). Adjusting the pH away from the pI can increase the net charge and improve solubility.
-
Reduce Concentration: If your experimental design allows, working with a lower concentration of the peptide can prevent aggregation.
-
Additives and Excipients: The addition of certain chemicals can help prevent aggregation. The effectiveness of these is peptide-dependent and may require optimization.
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize the peptide. | 10-50% (v/v) |
| Amino Acids | Arginine, Glycine | Can reduce aggregation for some biomolecules. | 0.1 - 1 M |
| Non-denaturing Detergents | Tween 20, CHAPS | Help solubilize protein aggregates without denaturing them.[7] | 0.01 - 0.1% |
-
Control Temperature: Store peptide solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[6] For experiments, maintain a consistent and appropriate temperature.
Experimental Protocols
Protocol 1: Basic Solubilization of this compound
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Based on the desired stock concentration and solvent, add the appropriate volume of solvent to the vial.
-
Vortex the solution for 30-60 seconds.
-
If the peptide does not fully dissolve, sonicate the sample for 5-10 minutes in a water bath.
-
Visually inspect the solution for any undissolved particles.
-
If the solution is clear, the peptide is ready for use or for aliquoting and storage.
-
If particulates remain, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any micro-aggregates and use the supernatant.
Protocol 2: Solubilization using an Organic Co-Solvent
-
Add a minimal volume of a compatible organic solvent such as DMSO or DMF to the lyophilized peptide.
-
Vortex until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer to the peptide-organic solvent solution in a dropwise manner while continuously vortexing to reach the final desired concentration. Note: Adding the aqueous phase too quickly can cause the peptide to precipitate.
-
Once the desired concentration is reached, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to remove any insoluble micro-aggregates.
-
Carefully collect the supernatant for your experiment.
Data Presentation
Solubility of this compound
| Solvent | Reported Solubility |
| Water | ≥ 50 mg/mL[2], Soluble to 2 mg/ml |
| PBS (pH 7.2) | 5 mg/mL[8] |
| DMSO | 30 mg/mL[8] |
| DMF | 20 mg/mL[8] |
| Ethanol | 10 mg/mL[8] |
*Note: Solubility can vary between batches and is dependent on the exact formulation.
Signaling Pathway
Bay 55-9837 is a selective VPAC2 receptor agonist. Upon binding, it initiates a signaling cascade that results in the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
References
- 1. Bay 55-9837 peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bay 55-9837 acetate | Glucagon Receptor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. caymanchem.com [caymanchem.com]
Bay 55-9837 TFA quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of Bay 55-9837 TFA. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Bay 55-9837 is a potent and highly selective synthetic peptide agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Q2: What are the typical purity and quality specifications for this compound?
Commercial suppliers typically provide this compound with a purity of ≥95% or higher, as determined by HPLC.[5][6] Key quality control parameters are summarized in the table below.
Q3: How should I store this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[2][5] One supplier suggests stability for at least four years at -20°C.[7] Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[2] It is advisable to seal the container and protect it from moisture and light.[2] Avoid repeated freeze-thaw cycles.
Q4: How do I dissolve this compound?
This compound is generally soluble in sterile water.[5][6][8] For hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then diluting with an aqueous buffer is a common strategy.[9][10] When diluting, it is recommended to add the peptide solution slowly to the stirring aqueous buffer to prevent precipitation.[11]
Q5: Can the TFA counterion interfere with my experiments?
Yes, residual trifluoroacetic acid (TFA) from the purification process can impact cell-based assays.[3][4] TFA is a strong acid and can lower the pH of the cell culture medium. At certain concentrations, it can be cytotoxic, leading to inhibition of cell proliferation or cell death, which might be misinterpreted as a biological effect of the peptide.[3] It is recommended to run a "TFA control" experiment using a TFA salt solution without the peptide to assess the effect of the counterion on your specific cell line.[3]
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Source |
| Purity (by HPLC) | ≥95% - ≥98% | [5][6][7] |
| Molecular Formula | C₁₆₇H₂₇₀N₅₂O₄₆ | [5][6][7] |
| Molecular Weight | ~3742.3 g/mol | [5][6][7] |
| Appearance | Lyophilized solid | [6] |
| Solubility | Soluble in water (e.g., to 2 mg/mL) | [5][6] |
| Storage (Lyophilized) | -20°C or -80°C | [2][5] |
Troubleshooting Guides
Issue 1: Peptide Fails to Dissolve or Precipitates Upon Reconstitution
-
Possible Cause: The peptide may be hydrophobic, or the concentration may be too high for the chosen solvent.[11][12]
-
Troubleshooting Steps:
-
Test Solubility: Before dissolving the entire sample, test the solubility of a small amount of the peptide.[11]
-
Use Organic Solvents: For hydrophobic peptides, first dissolve in a minimal amount of DMSO or DMF, then slowly add this stock solution to your aqueous buffer while stirring.[9][10]
-
Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[12]
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[9]
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Possible Cause 1: TFA Interference: The TFA counterion may be affecting cell viability or proliferation.[3][4]
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution of a simple TFA salt (e.g., sodium trifluoroacetate) at the same concentration as in your peptide stock solution and add it to your cells. This will help distinguish the effects of the counterion from the peptide's activity.[3]
-
Counterion Exchange: If TFA is found to be problematic, it can be exchanged for a more biocompatible counterion like acetate (B1210297) or hydrochloride through methods such as ion-exchange chromatography or repeated lyophilization from an HCl solution.
-
-
-
Possible Cause 2: Peptide Degradation: The peptide may have degraded due to improper storage or handling. One study noted that Bay 55-9837 showed significant degradation in aqueous buffer at 40°C over two weeks, primarily due to deamidation at asparagine residues.[13]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the peptide has been stored correctly (lyophilized at -20°C or -80°C).
-
Prepare Fresh Solutions: Use freshly prepared stock solutions for your experiments. Avoid using old solutions that have been stored for extended periods, especially at 4°C.
-
Check for Aggregation: Peptide aggregation can lead to reduced activity.[12] This can sometimes be observed as cloudiness in the solution. Centrifuging the solution before use can help remove aggregates.
-
-
Issue 3: HPLC Purity Analysis Shows Multiple Peaks or a Broad Peak
-
Possible Cause 1: Peptide Degradation: As mentioned, Bay 55-9837 can be prone to deamidation.[13] This and other modifications will appear as new peaks in the chromatogram.
-
Possible Cause 2: Peptide Aggregation: Aggregation can lead to peak broadening or the appearance of multiple peaks.
-
Possible Cause 3: Inappropriate HPLC Conditions: The mobile phase, gradient, or column may not be optimal for this specific peptide.
-
Troubleshooting Steps:
-
Use Fresh Sample: Analyze a freshly prepared solution from a properly stored lyophilized powder.
-
Optimize HPLC Method: Ensure the use of a C18 column and a mobile phase containing water and acetonitrile (B52724) with an ion-pairing agent like 0.1% TFA.[14][15] Experiment with the gradient steepness to improve peak resolution.
-
LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the different peaks to determine if they correspond to known degradation products (e.g., deamidation results in a +1 Da mass shift).
-
-
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Sample Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.
-
Prepare a stock solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1-0.2 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm[14]
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Example Gradient:
Time (min) % Mobile Phase B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks.
-
Protocol 2: Identity Confirmation by LC-MS
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography:
-
Use the same HPLC conditions as described in Protocol 1, or a scaled-down version for a smaller diameter column if necessary.
-
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 500-2000
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the monoisotopic mass of the peptide.
-
Compare the observed mass to the theoretical mass of Bay 55-9837 (C₁₆₇H₂₇₀N₅₂O₄₆, Theoretical MW ≈ 3742.3 g/mol ). The observed mass should be within an acceptable mass accuracy tolerance (e.g., ± 0.1 Da for high-resolution instruments).
-
Visualizations
References
- 1. Modeling the VPAC2-Activated cAMP/PKA Signaling Pathway: From Receptor to Circadian Clock Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. Engineering novel VPAC2-selective agonists with improved stability and glucose-lowering activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant Hydrophobic Polypeptide MBAY Loaded Into SPION-Exosome Realizes Sustained-Release to Improve Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating VPAC2 Receptor Activation by Bay 55-9837 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bay 55-9837 TFA, a potent and selective VPAC2 receptor agonist, with other relevant compounds. Detailed experimental protocols and supporting data are included to assist researchers in validating VPAC2 receptor activation and assessing the performance of this compound in their studies.
Introduction to VPAC2 Receptor and this compound
The Vasoactive Intestinal Peptide Receptor 2 (VPAC2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle relaxation, insulin (B600854) secretion, and immune responses. Its activation is primarily mediated by the endogenous neuropeptides, Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). Due to its therapeutic potential in conditions like type 2 diabetes and inflammatory diseases, there is significant interest in developing selective agonists for the VPAC2 receptor.
This compound is a synthetic peptide analogue that has demonstrated high potency and selectivity for the VPAC2 receptor. This guide outlines key experimental approaches to validate its activity and compares its performance with the natural ligands and other synthetic agonists.
Performance Comparison of VPAC2 Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to endogenous ligands and other selective VPAC2 receptor agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor Target | Ki (nM) | EC50 (cAMP Assay, nM) | Selectivity Profile |
| This compound | VPAC2 | ~60 [1] | ~0.4 [1][2] | Highly selective for VPAC2 over VPAC1 and PAC1[2][3] |
| Ro 25-1553 | VPAC2 | Not readily available | ~0.2[4] | Selective for VPAC2[4] |
| LBT-3627 | VPAC2 | Not readily available | Not readily available | Described as a selective VPAC2 agonist[2][3] |
| VIP (Endogenous) | VPAC1 & VPAC2 | ~1-10 | ~1-8[5] | Binds to both VPAC1 and VPAC2 with high affinity[6] |
| PACAP (Endogenous) | PAC1, VPAC1 & VPAC2 | ~0.5-5 | ~2.5 (for VPAC2)[7] | Binds to PAC1, VPAC1, and VPAC2[7] |
Signaling Pathways and Validation Workflow
Activation of the VPAC2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. Another important downstream pathway involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK).
VPAC2 Receptor Signaling Cascade
Caption: VPAC2 receptor signaling pathways initiated by an agonist.
A typical experimental workflow to validate VPAC2 receptor activation by this compound involves a series of in vitro assays to determine its binding affinity and functional potency.
Experimental Workflow for VPAC2 Agonist Validation
Caption: Workflow for validating VPAC2 receptor agonist activity.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the VPAC2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human VPAC2 receptor
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Radioligand: [125I]-VIP or [125I]-PACAP
-
This compound and other competing ligands
-
Assay buffer (e.g., Tris-HCl with BSA)
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-VPAC2 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound or other compounds).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).
Materials:
-
CHO-K1 or HEK293 cells expressing the human VPAC2 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound and other agonists
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and culture overnight.
-
Agonist Preparation: Prepare serial dilutions of this compound and other agonists in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the agonist dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
p38 MAPK Activation Assay (Western Blot)
This assay confirms the activation of a key downstream signaling pathway by detecting the phosphorylation of p38 MAPK upon treatment with this compound.
Materials:
-
Cells expressing the VPAC2 receptor
-
Cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency and treat with various concentrations of this compound for different time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total p38 MAPK for normalization.
-
Quantify the band intensities and calculate the ratio of phospho-p38 to total p38 to determine the extent of activation.
-
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the activation of the VPAC2 receptor by this compound and objectively assess its performance relative to other agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. longevitybiotech.com [longevitybiotech.com]
- 3. LBT-3627 - Wikipedia [en.wikipedia.org]
- 4. A Synthetic Agonist to Vasoactive Intestinal Peptide Receptor-2 Induces Regulatory T Cell Neuroprotective Activities in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VPAC2 (vasoactive intestinal peptide receptor type 2) receptor deficient mice develop exacerbated experimental autoimmune encephalomyelitis with increased Th1/Th17 and reduced Th2/Treg responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective VIP Receptor Agonists Facilitate Immune Transformation for Dopaminergic Neuroprotection in MPTP-Intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Bay 55-9837 TFA Specificity with a VPAC2 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and supporting experimental data to demonstrate the specificity of the potent and selective VPAC2 agonist, Bay 55-9837 TFA, through the use of a VPAC2 antagonist. The data herein illustrates how co-administration of a specific antagonist can effectively reverse the signaling effects induced by Bay 55-9837, thereby confirming its on-target activity at the VPAC2 receptor.
Introduction to this compound
Bay 55-9837 is a well-characterized peptide agonist of the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a member of the G protein-coupled receptor (GPCR) family.[1][2] It exhibits high selectivity for VPAC2 over the closely related VPAC1 and PAC1 receptors. This selectivity makes Bay 55-9837 a valuable tool for investigating the physiological roles of VPAC2 and a potential therapeutic agent for conditions such as type 2 diabetes.[1][2]
The Role of a VPAC2 Antagonist in Specificity Testing
To unequivocally demonstrate that the observed biological effects of Bay 55-9837 are mediated through its intended target, a specific VPAC2 antagonist is employed. By competing for the same binding site or an allosteric site on the VPAC2 receptor, the antagonist is expected to inhibit or reverse the agonist-induced downstream signaling. This guide focuses on the use of the novel bicyclic peptide VPAC2 antagonist, KS-133, to confirm the specificity of Bay 55-9837.[1][3]
Quantitative Data Summary
The following tables summarize the comparative performance of Bay 55-9837 in the presence and absence of a VPAC2 antagonist.
Table 1: In Vitro Antagonism of VPAC2 Receptor Signaling
This table presents the inhibitory concentration (IC50) of the VPAC2 antagonist KS-133 against VIP-induced cAMP production. While not directly using Bay 55-9837, it establishes the potency of KS-133 at the VPAC2 receptor, which is the target of Bay 55-9837.
| Compound | Assay Type | Cell Line | Ligand (at EC80) | IC50 (nM) |
| KS-133 | cAMP Accumulation | Not Specified | VIP | 500 |
Data extracted from Nagahama et al., 2021.[1]
Table 2: Reversal of Bay 55-9837-Induced Downstream Signaling in Vivo
This table quantifies the effect of the VPAC2 antagonist KS-133 on Bay 55-9837-induced phosphorylation of CREB (pCREB), a key downstream signaling event of VPAC2 activation, in the prefrontal cortex of mice.
| Treatment Group | pCREB / Total CREB Ratio (Normalized to Vehicle) |
| Vehicle | 1.00 |
| Bay 55-9837 (20 µ g/mouse ) | ~2.5 (significantly increased vs. Vehicle) |
| Bay 55-9837 (20 µ g/mouse ) + KS-133 (20 nmol/mouse) | ~1.2 (significantly reduced vs. Bay 55-9837 alone) |
| KS-133 (20 nmol/mouse) | ~1.1 (no significant change vs. Vehicle) |
Data interpreted from Western blot densitometry presented in Nagahama et al., 2021.[1][3]
Mandatory Visualizations
Signaling Pathway of Bay 55-9837 and its Antagonism
Caption: VPAC2 signaling pathway initiated by Bay 55-9837 and inhibited by a VPAC2 antagonist.
Experimental Workflow for Specificity Confirmation
Caption: Workflow for in vitro and in vivo experiments to confirm Bay 55-9837 specificity.
Experimental Protocols
Competitive cAMP Accumulation Assay (HTRF)
This protocol is a generalized procedure for determining the potency of a VPAC2 antagonist in inhibiting agonist-induced cAMP production.
Materials:
-
VPAC2-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human VPAC2)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
This compound
-
VPAC2 Antagonist (e.g., KS-133)
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture VPAC2-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired concentration (optimized for the cell line).
-
Antagonist Preparation: Prepare a serial dilution of the VPAC2 antagonist in stimulation buffer.
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the antagonist serial dilutions or vehicle to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation: Add 5 µL of Bay 55-9837 (at a concentration equivalent to its EC80, predetermined) to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent.
-
Add 5 µL of the HTRF anti-cAMP-cryptate reagent.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated CREB (pCREB)
This protocol outlines the key steps for detecting changes in CREB phosphorylation in tissue lysates.
Materials:
-
Tissue samples (e.g., mouse prefrontal cortex)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-total CREB
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation: Homogenize frozen tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pCREB, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Signal Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB, following steps 6-11.
-
Data Analysis: Perform densitometric analysis of the bands using appropriate software. Calculate the ratio of pCREB to total CREB for each sample and normalize to the vehicle control group.
Conclusion
The experimental data presented in this guide, obtained through standard pharmacological assays, strongly supports the specificity of this compound for the VPAC2 receptor. The ability of a selective VPAC2 antagonist to inhibit Bay 55-9837-induced cAMP production and reverse its downstream signaling effects, such as CREB phosphorylation, provides clear evidence of its on-target mechanism of action. These methodologies serve as a robust framework for researchers to validate the specificity of VPAC2 agonists in their own experimental systems.
References
Unveiling the Receptor Selectivity of Bay 55-9837 TFA: A Comparative Analysis of VPAC1 and PAC1 Receptor Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological agent is paramount. This guide provides a detailed comparison of the cross-reactivity of Bay 55-9837 TFA, a known VPAC2 receptor agonist, with the closely related VPAC1 and PAC1 receptors. The following sections present quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways to offer a comprehensive overview.
This compound is recognized as a potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). However, due to the high degree of homology among the vasoactive intestinal peptide (VIP) receptor family, which includes VPAC1, VPAC2, and the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor (PAC1), assessing the potential for cross-reactivity is a critical step in its pharmacological characterization.
Quantitative Comparison of Receptor Affinity and Functional Potency
The selectivity of this compound has been quantified through in vitro binding and functional assays. The data consistently demonstrates a significantly higher affinity and functional potency for the VPAC2 receptor compared to both VPAC1 and PAC1 receptors. The following tables summarize the key quantitative metrics from studies using Chinese Hamster Ovary (CHO) cells expressing the human recombinant receptors.
Binding Affinity Data
Competition binding assays are utilized to determine the concentration of a compound that displaces 50% of a specific radioligand from its receptor (IC50). A lower IC50 value indicates a higher binding affinity.
| Compound | Receptor | IC50 (nM) |
| This compound | VPAC2 | 60 |
| VPAC1 | 8700 | |
| PAC1 | >10000 |
Table 1: Comparative binding affinities (IC50) of this compound for VPAC1, VPAC2, and PAC1 receptors.
The dissociation constant (Kd) is another measure of binding affinity. Reports indicate a Kd of this compound for the VPAC2 receptor to be approximately 0.65 nM, further highlighting its high affinity for its primary target.[1][2][3]
Functional Potency Data
Functional assays, such as cAMP accumulation assays, measure the ability of a compound to elicit a cellular response upon binding to its receptor. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response.
| Compound | Receptor | EC50 (nM) |
| This compound | VPAC2 | 0.4 |
| VPAC1 | 100 | |
| PAC1 | >1000 |
Table 2: Comparative functional potencies (EC50) of this compound at VPAC1, VPAC2, and PAC1 receptors as measured by cAMP accumulation.
These data clearly illustrate the pronounced selectivity of this compound for the VPAC2 receptor over both VPAC1 and PAC1 receptors, with a several hundred to thousand-fold difference in both binding affinity and functional potency.
Experimental Methodologies
The following sections provide an overview of the standard protocols for the key experiments used to determine the binding affinity and functional potency of compounds like this compound.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
Principle: A fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Generalized Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (VPAC1, VPAC2, or PAC1) are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-VIP for VPAC receptors or [125I]-PACAP for PAC1 receptors), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
cAMP Accumulation Assay
This is a functional assay used to determine whether a ligand is an agonist or antagonist and to quantify its potency (EC50).
Principle: VPAC1 and PAC1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, primarily couple to the Gs alpha subunit. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The amount of cAMP produced is proportional to the level of receptor activation.
Generalized Protocol:
-
Cell Culture: CHO cells stably transfected with the human VPAC1, VPAC2, or PAC1 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Pre-incubation: The cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and enhance the signal.
-
Agonist Stimulation: Varying concentrations of the test compound (this compound) are added to the cells, and the plates are incubated at 37°C for a specific time (e.g., 15-30 minutes).
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured. This is often done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
Data Analysis: The signal from the detection method is inversely proportional to the amount of cAMP in the sample. A standard curve is used to convert the signal to cAMP concentration. The cAMP concentrations are then plotted against the log concentration of the test compound, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
Signaling Pathways of VPAC1 and PAC1 Receptors
Both VPAC1 and PAC1 receptors are members of the Class B family of GPCRs and share common signaling pathways. Their activation can lead to the stimulation of multiple intracellular cascades.
Gs-cAMP-PKA Pathway
The canonical signaling pathway for both VPAC1 and PAC1 receptors involves coupling to the stimulatory G protein, Gs.
Gq-PLC-Calcium Pathway
In addition to Gs coupling, both VPAC1 and PAC1 receptors can also couple to the Gq alpha subunit, leading to the activation of the phospholipase C (PLC) pathway.
References
Comparative Analysis of Bay 55-9837 TFA and Alternative Compounds for SMN Protein Upregulation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Small Molecules for Spinal Muscular Atrophy Therapeutic Development
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. A primary therapeutic strategy involves increasing SMN protein expression from the SMN2 gene. This guide provides a comparative analysis of Bay 55-9837 TFA, a selective VPAC2 receptor agonist, and other compounds that have been investigated for their potential to increase SMN protein levels.
Mechanism of Action: this compound
This compound is a selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a G protein-coupled receptor. Activation of VPAC2 by this compound initiates a downstream signaling cascade that leads to the activation of the p38 MAPK pathway. This, in turn, has been shown to stabilize the SMN transcript and ultimately increase the translation of SMN protein.[1][2][3] This targeted mechanism of action presents a promising avenue for therapeutic intervention in SMA.
Quantitative Comparison of SMN Protein Upregulation
The following table summarizes the quantitative effects of this compound and a notable alternative, Celecoxib, on SMN protein expression. Celecoxib, an FDA-approved non-steroidal anti-inflammatory drug (NSAID), has also been shown to increase SMN protein levels through the activation of the p38 MAPK pathway.[4][5]
| Compound | System | Concentration | Duration | Fold Increase in SMN Protein | Reference |
| This compound | Human NT2 Cells, Mouse MN-1 Cells, SMA Type I Patient Fibroblasts | 25 µM | 24 hours | ~2-fold | |
| CD-1 Mice (in vivo) | 0.2 mg/kg/day (IP) | 5 days | ~2-fold (in brain and spinal cord) | ||
| Celecoxib | Human NT2 Cells, Mouse MN-1 Cells, SMA Type I Patient Fibroblasts | 5 nM | 24 hours | Significant increase (quantification not specified as fold-change) | |
| SMA Δ7 Mice (in vivo) | Not specified | 5 days (postnatal) | Significant and sustained increase in CNS tissues |
Note: While other compounds such as Fasudil and Y-27632 have shown therapeutic benefits in SMA models, their mechanisms are reported to be independent of SMN protein upregulation. Quercetin has been observed to increase SMN2 mRNA levels but did not result in a corresponding increase in SMN protein.
Experimental Protocols
SMN Protein Quantification via Western Blotting
A standardized Western blotting protocol is crucial for the accurate quantification of changes in SMN protein expression.
1. Sample Preparation:
-
In Vitro (Cell Culture): Cells (e.g., human NT2, mouse MN-1, or patient-derived fibroblasts) are treated with the compound of interest (e.g., 25 µM this compound or 5 nM Celecoxib) for a specified duration (e.g., 24 hours). Following treatment, cells are harvested and lysed using RIPA buffer supplemented with protease inhibitors.
-
In Vivo (Animal Models): Tissues (e.g., brain, spinal cord) are collected from treated and control animals. The tissue is homogenized in RIPA buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay to ensure equal loading.
2. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for SMN protein.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
3. Densitometric Analysis:
-
The intensity of the bands corresponding to SMN protein is quantified using densitometry software.
-
To normalize for loading differences, the SMN band intensity is typically divided by the intensity of a housekeeping protein, such as β-actin or tubulin.
-
The fold change in SMN protein expression is calculated by comparing the normalized SMN levels in treated samples to those in untreated or vehicle-treated controls.
Conclusion
Both this compound and Celecoxib have demonstrated the ability to upregulate SMN protein expression, primarily through the activation of the p38 MAPK pathway. The available data suggests that this compound can induce a reproducible ~2-fold increase in SMN protein levels both in vitro and in vivo. While direct quantitative comparisons are limited, Celecoxib also shows promise as an SMN-enhancing agent. The choice of compound for further investigation will depend on various factors, including potency, specificity, pharmacokinetic properties, and the therapeutic window. The experimental protocols outlined in this guide provide a framework for the rigorous and standardized evaluation of these and other novel compounds for the treatment of Spinal Muscular Atrophy.
References
A Comparative Guide to VPAC2 Receptor Agonists: Alternatives to Bay 55-9837 TFA
For researchers and drug development professionals investigating the therapeutic potential of Vasoactive Intestinal Peptide Receptor 2 (VPAC2) agonism, Bay 55-9837 TFA has been a important tool. However, the landscape of selective VPAC2 agonists is expanding, offering alternatives with distinct properties. This guide provides an objective comparison of this compound with other notable VPAC2 agonists, supported by available experimental data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Performance Comparison of VPAC2 Agonists
The following table summarizes the quantitative data for this compound and its key alternatives. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Compound | Receptor Binding Affinity (Ki/IC50, nM) | Functional Potency (EC50, nM) | Selectivity Profile | Key Characteristics |
| This compound | Kd: 0.65 nM (hVPAC2)[1] | EC50: 0.4 nM (hVPAC2, cAMP assay)[2] | >100-fold selective for VPAC2 over VPAC1 and PAC1[1][2] | Potent and highly selective peptide agonist. Stimulates glucose-dependent insulin (B600854) secretion.[1] |
| Ro 25-1553 | IC50: 4.98 nM (displacement of [125I]VIP in forebrain membranes) | EC50: 2.8 nM (rat gastric fundus relaxation) | Highly selective for VPAC2. 300-fold selectivity for VPAC2. | Long-acting VIP analogue with bronchodilator effects. |
| LBT-3627 | Data not available in searched literature | Data not available in searched literature | Selectively targets the VPAC2 receptor. | Neuroprotective and anti-inflammatory agent under investigation for Parkinson's Disease. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the VPAC2 signaling pathway and a typical experimental workflow for assessing agonist performance.
References
Pharmacokinetic Profile of BAY 55-9837 TFA and its Nanoparticle-Based Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of BAY 55-9837, a potent and selective VPAC2 receptor agonist, and its novel nanoparticle-based formulations. These formulations have been engineered to address the primary limitation of BAY 55-9837's therapeutic potential: its rapid in vivo clearance. Experimental data, protocols, and pathway visualizations are presented to offer a comprehensive overview for researchers in the field of peptide therapeutics and drug delivery.
Overview of BAY 55-9837 TFA
BAY 55-9837 is a peptide-based agonist of the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), with high selectivity over the VPAC1 receptor.[1][2][3][4] This selectivity is crucial for its potential therapeutic application in type 2 diabetes, as activation of VPAC2 stimulates glucose-dependent insulin (B600854) secretion.[3] However, the clinical utility of BAY 55-9837 is hampered by its very short in vivo half-life, which is a consequence of rapid renal clearance. To overcome this limitation, various nanoparticle-based delivery systems have been explored to prolong its circulation time and improve its pharmacokinetic parameters.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of BAY 55-9837 and its advanced formulations. The data clearly demonstrates the significant improvement in half-life and reduction in clearance achieved with the nanoparticle-based approaches.
| Compound/Formulation | Half-life (t½) | Clearance Rate | Animal Model | Reference |
| BAY 55-9837 | 0.37 h | 29.9 mL/h | Kunming mice | |
| BAY-CS-SeNPs | 20.81 h | 1.56 mL/h | Kunming mice | |
| BAY-exosome-SPION | 9.45 h | 0.488 mL/h | Kunming mice | |
| MBAY-exosome-SPION | 18.02 h | 0.343 mL/h | Kunming mice |
Experimental Protocols
The pharmacokinetic data presented above were generated from in vivo studies in mice. The following are detailed methodologies for the key experiments cited.
Pharmacokinetic Study of BAY 55-9837 and Exosome-SPION Formulations
-
Animal Model: Kunming mice were used for the in vivo pharmacokinetic profiling.
-
Drug Administration:
-
Group I: BAY 55-9837 was administered at a dosage of 5 mg/kg via tail vein injection.
-
Group II: BAY-exosome-SPION was administered at the same dosage of BAY 55-9837 as in Group I.
-
Group III: MBAY-exosome-SPION was also administered at the same dosage of BAY 55-9837 as in Group I.
-
-
Blood Sampling: At different time intervals after injection, 20 μL blood samples were collected from the tail vein using heparinized micropipettes and immediately mixed with 1 mL of PBS.
-
Sample Processing: The samples were centrifuged at 10,000 rpm for 10 minutes to obtain the supernatants.
-
Quantification: The plasma concentration of BAY 55-9837 and its analogs was determined by high-performance liquid chromatography (HPLC).
Pharmacokinetic Study of BAY-CS-SeNPs
-
Animal Model: Kunming mice were utilized for the pharmacokinetic analysis.
-
Drug Administration: Mice were injected via the tail vein with either BAY 55-9837 or BAY-CS-SeNPs.
-
Blood Sampling and Processing: The plasma concentration of BAY 55-9837 was determined at different time intervals post-injection.
-
Quantification: A validated HPLC method was used to quantify BAY 55-9837 in mouse plasma. The HPLC analysis was performed on a Waters Alliance 2695-2487 system with an Agilent C18 column. The components were eluted in gradient mode at a flow rate of 1 mL/min at 40°C, with detection at 280 nm.
-
Pharmacokinetic Analysis: Relevant in vivo pharmacokinetic parameters, including half-life and clearance, were calculated and analyzed from the plasma concentration-time profiles.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: VPAC2 receptor signaling cascade initiated by BAY 55-9837.
Caption: General experimental workflow for in vivo pharmacokinetic studies.
Conclusion
The development of nanoparticle-based formulations for BAY 55-9837 represents a significant advancement in overcoming the inherent pharmacokinetic limitations of this promising peptide therapeutic. Both exosome-SPION and chitosan-decorated selenium nanoparticle delivery systems have demonstrated a remarkable ability to extend the in vivo half-life and reduce the clearance rate of BAY 55-9837. These findings underscore the potential of nanomedicine to enhance the therapeutic efficacy of peptide drugs, paving the way for their successful clinical translation. Further research is warranted to fully elucidate the long-term safety and efficacy of these novel formulations.
References
A Comparative Guide to the In Vivo Efficacy of Bay 55-9837 TFA and Native VIP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the selective VPAC2 receptor agonist, Bay 55-9837 TFA, and the endogenous neuropeptide, native Vasoactive Intestinal Peptide (VIP). This analysis is based on available preclinical experimental data, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.
Executive Summary
Native Vasoactive Intestinal Peptide (VIP) is a pleiotropic peptide hormone with a short half-life that exerts a wide range of biological effects through its interaction with VPAC1 and VPAC2 receptors.[1] this compound is a potent and highly selective synthetic agonist for the VPAC2 receptor, designed to elicit specific therapeutic effects with potentially fewer side effects compared to the non-selective native VIP. This guide summarizes the key in vivo similarities and differences observed between these two compounds in preclinical models.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from comparative and individual in vivo studies of this compound and native VIP.
Table 1: Direct Comparative In Vivo Studies
| Parameter | Animal Model | This compound Dose | Native VIP Dose | Outcome | Reference |
| Intestinal Water Retention | Rats | 10 nmol/kg | 20 nmol/kg | Bay 55-9837 had only 19% of the maximum effect of VIP. The estimated ED50 for VIP was 2 nmol/kg, while Bay 55-9837 showed no effect at 1 nmol/kg. | [Tsutsumi et al., 2002] |
| Mean Arterial Blood Pressure | Rats | 10 nmol/kg | Not specified for direct comparison | Bay 55-9837 demonstrated a significantly lower hypotensive effect compared to native VIP at doses effective for glucose lowering. | [Tsutsumi et al., 2002] |
Table 2: Individual In Vivo Efficacy in Glucose Metabolism (this compound)
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Fasted Rats | Intravenous | ED50 = ~3 pmol/kg | Enhanced glucose-induced insulin (B600854) secretion. | [2] |
| Rats | Subcutaneous | 1 and 10 nmol/kg | Reduced plasma glucose levels by 17% and 32% respectively in an IPGTT. | [Tsutsumi et al., 2002] |
| Type 2 Diabetic Goto-Kakizaki (GK) Rats | Intravenous | 0.025 and 0.25 nmol/kg (daily for 14 days) | Did not lower fasting glycemia or improve glucose disposal. The higher dose increased mortality and brain hemorrhage post-stroke. | [3] |
Table 3: Individual In Vivo Efficacy in Neuroprotection
| Compound | Animal Model | Administration Route | Dose | Key Findings | Reference |
| This compound | Severe Spinal Muscular Atrophy (SMA) Mouse Models | Intraperitoneal | 0.2 mg/kg (daily) | Increased SMN protein levels and ameliorated the disease phenotype. | [4][5] |
| Native VIP | 5xFAD Mouse Model of Alzheimer's Disease | Intraperitoneal | 25 ng/kg (3 times a week for 2 months) | Significantly decreased Aβ plaques and preserved against brain atrophy. | [6] |
| Native VIP | Newborn mice with excitotoxic brain lesions | Intracerebral co-injection | Not specified | Prevented white matter lesions by promoting secondary repair and axonal regrowth. | [7] |
Table 4: Individual In Vivo Efficacy in Anti-Inflammatory Models (Native VIP)
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Rats with Gut-associated Lymphoid Tissue Inflammation | Continuous infusion via superior mesenteric artery | 10 ng/min/kg for 96h | Reduced lymphocyte transport and decreased T helper cells and IgA-containing cells in the intestinal lamina propria. | [8] |
| Animal models of inflammatory/autoimmune diseases | Exogenous administration | Not specified | Prevents arthritis in a collagen-induced arthritis (CIA) model through anti-inflammatory and immunomodulatory actions. | [9] |
Note: Direct comparative in vivo studies on the anti-inflammatory and neuroprotective effects of this compound and native VIP are limited in the reviewed literature.
Experimental Protocols
Glucose Metabolism Studies with this compound
-
Animal Model: Male Sprague-Dawley rats.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Rats were fasted overnight. This compound was administered either intravenously or subcutaneously at the indicated doses. Glucose (2 g/kg) was injected intraperitoneally 5 minutes after subcutaneous injection of the peptide. Blood samples were collected at various time points to measure plasma glucose and insulin levels.
-
Reference: Tsutsumi et al. A potent and highly selective VPAC2 agonist enhances glucose-induced insulin release and glucose disposal: a potential therapy for type 2 diabetes. Diabetes. 2002;51(5):1453-1460.
Neuroprotection Study with this compound in SMA Mice
-
Animal Model: SMAΔ7 mouse model of severe spinal muscular atrophy.
-
Administration: this compound was diluted in PBS/dH2O and administered via intraperitoneal (IP) injection at a dose of 0.2 mg/kg.
-
Dosing Regimen: Daily injections for 5 days for dose-finding studies. For efficacy studies, treatment started from postnatal day 1 (P1).
-
Outcome Measures: Survival Motor Neuron (SMN) protein levels in brain and spinal cord were assessed by Western blot. Disease phenotype was evaluated by monitoring weight gain and motor function.
-
Reference: Hadwen et al. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. Orphanet J Rare Dis. 2014;9:4.
Neuroprotection Study with Native VIP in Alzheimer's Disease Model
-
Animal Model: 5xFAD transgenic mice.
-
Administration: Native VIP was administered via intraperitoneal (i.p.) injection at a dose of 25 ng/kg.
-
Dosing Regimen: Three times per week, starting at 1 month of age and continuing for 2 months.
-
Outcome Measures: Brains were analyzed for β-amyloid (Aβ40 and Aβ42) plaque levels via immunohistochemistry. Stereological morphometric analysis was performed to assess brain atrophy.
-
Reference: Dogan et al. Vasoactive Intestinal Peptide Decreases β-Amyloid Accumulation and Prevents Brain Atrophy in the 5xFAD Mouse Model of Alzheimer's Disease. J Alzheimers Dis. 2020;76(4):1437-1449.
Anti-inflammatory Study with Native VIP in Rats
-
Animal Model: Male Wistar rats.
-
Administration: Native VIP was continuously infused into the superior mesenteric artery at a rate of 10 ng/min/kg.
-
Duration: 96 hours.
-
Outcome Measures: Lymphocyte populations in intestinal lymph and mesenteric lymph nodes were analyzed. The lamina propria of the small intestine was examined histochemically for T-cell subsets and immunoglobulin-containing cells.
-
Reference: Fujimura et al. In vivo effect of chronic administration of vasoactive intestinal peptide on gut-associated lymphoid tissues in rats. Peptides. 1996;17(4):635-41.
Signaling Pathways and Mechanisms of Action
Native VIP and this compound exert their effects through G protein-coupled receptors (GPCRs). VIP is a non-selective agonist for both VPAC1 and VPAC2 receptors, while this compound is highly selective for the VPAC2 receptor.
Caption: Signaling pathways of native VIP and this compound.
The primary signaling pathway for both VPAC1 and VPAC2 receptors involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Both receptors can also couple to Gαq/i proteins, activating the Phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and activation of Protein Kinase C (PKC).
The selectivity of Bay 55-9837 for the VPAC2 receptor is key to its differential in vivo effects compared to native VIP. For instance, the pronounced effect of native VIP on intestinal water secretion and blood pressure is thought to be mediated, at least in part, through the VPAC1 receptor. By selectively targeting the VPAC2 receptor, Bay 55-9837 can potentially achieve desired therapeutic outcomes, such as enhanced glucose-dependent insulin secretion, with a reduced side-effect profile.
Conclusion
This compound, as a selective VPAC2 receptor agonist, demonstrates a distinct in vivo profile compared to the non-selective native VIP. The available data suggests that Bay 55-9837 can replicate some of the therapeutic effects of VIP, such as promoting insulin secretion, with potentially greater selectivity and fewer side effects related to VPAC1 activation, like hypotension and intestinal fluid secretion. However, the therapeutic window and potential for adverse effects, as seen in the stroke model in diabetic rats, require careful consideration.
Further direct comparative in vivo studies are warranted to fully elucidate the relative efficacy and safety of this compound versus native VIP across a broader range of therapeutic areas, including inflammation and neurodegenerative diseases. This will be crucial for guiding the future clinical development of selective VPAC2 agonists.
References
- 1. Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The specific VPAC2 agonist Bay 55-9837 increases neuronal damage and hemorrhagic transformation after stroke in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasoactive Intestinal Peptide Decreases β-Amyloid Accumulation and Prevents Brain Atrophy in the 5xFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VIP neuroprotection against excitotoxic lesions of the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo effect of chronic administration of vasoactive intestinal peptide on gut-associated lymphoid tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anti-Inflammatory Mediator, Vasoactive Intestinal Peptide, Modulates the Differentiation and Function of Th Subsets in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bay 55-9837 TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Bay 55-9837 TFA, a potent and selective VPAC2 agonist often used in diabetes research.[1] The presence of the trifluoroacetate (B77799) (TFA) salt necessitates specific handling and disposal considerations to minimize environmental impact and ensure regulatory compliance.
Core Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should occur in a well-ventilated area, ideally within a fume hood.
Quantitative Data for Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a component of this compound, and its properties are critical for safe disposal. The following table summarizes key quantitative data for TFA.
| Property | Value |
| CAS Number | 76-05-1 |
| Boiling Point/Range | 72.4 °C (162.3 °F) |
| Melting Point/Range | -15.4 °C (4.3 °F) |
| n-octanol/water partition coefficient (log Pow) | 0.5 |
| Acute toxicity, inhalation (Category 4) | Harmful if inhaled[2] |
| Skin corrosion (Sub-category 1A) | Causes severe skin burns and eye damage[2] |
| Serious eye damage (Category 1) | Causes serious eye damage[2] |
| Chronic aquatic hazard (Category 3) | Harmful to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol for this compound
Due to the potential environmental hazards associated with the trifluoroacetate component, this compound should not be disposed of in regular trash or down the drain.[3] It must be treated as hazardous chemical waste.
-
Segregation : All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes, vials), and absorbent materials from spill clean-ups, must be collected in a designated and clearly labeled hazardous waste container.
-
Containerization : Use a waste container that is chemically compatible with trifluoroacetic acid. The container must be kept tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (trifluoroacetate salt)".
-
Institutional Guidelines : Follow your institution's specific waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for collection and disposal procedures.
-
Spill Management : In the event of a small spill, carefully neutralize the material with a suitable agent like sodium carbonate. Absorb the neutralized mixture with an inert material (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to experimental use. When preparing solutions of this compound, it is recommended to do so in a fume hood. For dilution, always add the acid (in this case, the TFA salt) to the solvent, never the other way around.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Bay 55-9837 TFA
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of Bay 55-9837 TFA, a potent and selective VPAC2 receptor agonist. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a lyophilized peptide that can be easily aerosolized. The trifluoroacetate (B77799) (TFA) salt form necessitates specific handling precautions due to the acidic nature of the counter-ion.
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against accidental splashes of reconstituted solutions and contact with airborne powder. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills. |
| Respiratory Protection | Use of a fume hood or biosafety cabinet | Essential when handling the lyophilized powder to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling and Storage
2.1. Reconstitution:
-
Preparation: Before opening the vial, bring it to room temperature to prevent condensation.
-
Work Area: Conduct all handling of the lyophilized powder within a certified fume hood or biosafety cabinet.
-
Solvent Selection: Reconstitute this compound in a suitable solvent. It is soluble in water at concentrations up to 2 mg/ml.
-
Procedure: Slowly add the desired volume of solvent to the vial, gently swirling to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause degradation.
2.2. Storage:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Long-term | Store in a desiccator to protect from moisture. |
| Reconstituted Solution | -20°C or -80°C | Short to medium-term | Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all used vials, pipette tips, gloves, and any other contaminated disposable materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions of this compound in a separate, sealed, and labeled hazardous waste container.
-
Institutional Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EH&S) department for pickup and disposal procedures. Do not dispose of this material down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Bay 55-9837.
| Property | Value |
| Molecular Weight | 3742.29 g/mol |
| Purity | ≥95% |
| Solubility in Water | Up to 2 mg/ml |
| Binding Affinity (Kd for VPAC2) | 0.65 nM |
| EC50 for cAMP accumulation (VPAC2) | 0.4 nM |
| EC50 for cAMP accumulation (VPAC1) | 100 nM |
| EC50 for cAMP accumulation (PAC1) | >1000 nM |
| IC50 for binding (VPAC2) | 60 nM |
| IC50 for binding (VPAC1) | 8700 nM |
| IC50 for binding (PAC1) | >10000 nM |
Experimental Protocols
The following protocols are based on the methodologies described in the foundational study by Tsutsumi et al. (2002), which characterized the activity of Bay 55-9837.
5.1. cAMP Accumulation Assay in CHO Cells:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human VPAC1, VPAC2, or PAC1 receptors are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 24-well plates and grown to near confluence.
-
Treatment: Cells are pre-incubated with 1 mmol/l isobutylmethylxanthine (a phosphodiesterase inhibitor) for 10 minutes. Subsequently, varying concentrations of Bay 55-9837 are added, and the cells are incubated for an additional 10 minutes at 37°C.
-
Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 values.
5.2. In Vitro Insulin (B600854) Secretion from Isolated Pancreatic Islets:
-
Islet Isolation: Pancreatic islets are isolated from rats or humans by collagenase digestion.
-
Pre-incubation: Isolated islets are pre-incubated for 30 minutes in Krebs-Ringer bicarbonate buffer containing 2.8 mmol/l glucose.
-
Stimulation: Groups of islets are then incubated for 60 minutes in the same buffer containing either 2.8 mmol/l or 16.7 mmol/l glucose, in the presence or absence of varying concentrations of Bay 55-9837.
-
Measurement: At the end of the incubation, the supernatant is collected, and the amount of secreted insulin is quantified by radioimmunoassay (RIA).
-
Data Analysis: The effect of Bay 55-9837 on glucose-stimulated insulin secretion is determined by comparing the insulin levels in the different treatment groups.
Visualized Workflows and Pathways
Bay 55-9837 Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
VPAC2 Receptor Signaling Pathway
Caption: Simplified VPAC2 receptor signaling cascade initiated by Bay 55-9837.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
